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Core Science & Biosynthesis

Foundational

Synthesis Pathway and Chemoselective Methodologies for Benzyl 4-(4-aminophenyl)piperidine-1-carboxylate

Target Compound: Benzyl 4-(4-aminophenyl)piperidine-1-carboxylate (CAS 1612137-90-2) Application: Advanced building block for PARP inhibitors, kinase inhibitors, and bifunctional PROTAC linkers. Executive Summary Benzyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Compound: Benzyl 4-(4-aminophenyl)piperidine-1-carboxylate (CAS 1612137-90-2) Application: Advanced building block for PARP inhibitors, kinase inhibitors, and bifunctional PROTAC linkers.

Executive Summary

Benzyl 4-(4-aminophenyl)piperidine-1-carboxylate is a highly versatile, bifunctional building block utilized extensively in medicinal chemistry. Its structural architecture features a rigid piperidine scaffold, an aniline moiety primed for amide coupling or Buchwald-Hartwig amination, and a carboxybenzyl (Cbz) protected secondary amine that allows for orthogonal deprotection strategies later in the synthetic sequence.

From a process chemistry perspective, the synthesis of this compound presents a classic chemoselectivity challenge: reducing an aromatic nitro group to an aniline without triggering the hydrogenolysis of the Cbz protecting group . As a Senior Application Scientist, I have designed this technical guide to bypass the pitfalls of standard transition-metal-catalyzed hydrogenations. Instead, we utilize a highly scalable, self-validating, two-step semi-synthetic route starting from the commercially available intermediate 4-(4-nitrophenyl)piperidine[1].

Retrosynthetic Strategy & Mechanistic Causality

The design of a robust synthetic route requires anticipating side reactions. A common, yet flawed, approach to synthesizing this molecule involves the Suzuki-Miyaura cross-coupling of a Cbz-protected tetrahydropyridine boronic ester with 1-bromo-4-nitrobenzene, followed by a global reduction using Palladium on Carbon (Pd/C) and hydrogen gas.

The Mechanistic Pitfall: While Pd/C efficiently reduces both the tetrahydropyridine double bond and the nitro group, it is also the premier catalyst for the hydrogenolysis of benzyl carbamates. Attempting this route inevitably leads to the premature cleavage of the Cbz group, yielding the unprotected piperidine and ruining the orthogonal protection strategy.

The Optimized Pathway: To ensure absolute chemoselectivity and scalability, we employ a two-step sequence starting from the fully saturated 4-(4-nitrophenyl)piperidine :

  • N-Carboxybenzylation: Protection of the basic piperidine nitrogen using Benzyl chloroformate (Cbz-Cl).

  • Chemoselective Nitro Reduction: Utilizing a modified Béchamp reduction[2] driven by Iron powder and Ammonium chloride (Fe/NH₄Cl). This electron-transfer mechanism is highly specific to the nitro group and leaves the Cbz group completely untouched[3].

Retrosynthesis Target Benzyl 4-(4-aminophenyl) piperidine-1-carboxylate (Target) NitroInt Benzyl 4-(4-nitrophenyl) piperidine-1-carboxylate Target->NitroInt Chemoselective Reduction (Fe/NH4Cl) Tetrahydro Benzyl 4-(4-nitrophenyl) -3,6-dihydro-2H-pyridine -1-carboxylate Target->Tetrahydro Pd/C, H2 (Rejected: Cleaves Cbz) SM 4-(4-nitrophenyl)piperidine (Starting Material) NitroInt->SM Cbz-Cl, DIPEA

Caption: Retrosynthetic analysis highlighting the accepted chemoselective route versus the rejected pathway.

Experimental Methodologies: Self-Validating Protocols

A protocol is only as strong as its built-in validation mechanisms. The following procedures are designed with in-process controls (IPCs) that confirm the success of the reaction before moving to the next step.

Step 1: Synthesis of Benzyl 4-(4-nitrophenyl)piperidine-1-carboxylate

Rationale: We utilize N,N-Diisopropylethylamine (DIPEA) rather than Triethylamine (Et₃N). DIPEA's steric bulk prevents it from acting as a nucleophile, eliminating the formation of stable quaternary ammonium salts with Cbz-Cl, which can stall the reaction.

Procedure:

  • Initiation: Charge a dry, nitrogen-purged reactor with 4-(4-nitrophenyl)piperidine (1.0 eq) and anhydrous Dichloromethane (DCM) to achieve a 0.5 M solution.

  • Base Addition: Add DIPEA (1.5 eq). Stir for 10 minutes to ensure complete dissolution.

  • Temperature Control: Cool the reactor to 0 °C using an ice bath. Causality: Low temperature prevents exothermic runaway and limits the formation of bis-acylated byproducts.

  • Reagent Addition: Add Benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise over 30 minutes.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature (20-25 °C). Stir for 2 hours.

  • Self-Validation Check (IPC): Perform TLC (Hexanes/EtOAc 2:1). The starting material (ninhydrin positive, Rf​ ~ 0.1) should be completely consumed, replaced by a single UV-active spot (ninhydrin negative, Rf​ ~ 0.6). LC-MS must show m/z [M+H]⁺ = 341.15.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (2x). Wash the combined organic layers with 1 N HCl (to remove residual DIPEA), followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the intermediate as a pale yellow solid.

Step 2: Chemoselective Nitro Reduction (Modified Béchamp)

Rationale: The reduction of the nitro group is achieved via single-electron transfer from zero-valent iron. Ammonium chloride acts as a mild proton source and electrolyte, cleaning the iron surface without creating an overly acidic environment that could degrade the molecule[4]. An Ethanol/Water co-solvent system is critical: Ethanol dissolves the organic intermediate, while Water dissolves the NH₄Cl and facilitates the redox cycle.

Procedure:

  • Initiation: Suspend Benzyl 4-(4-nitrophenyl)piperidine-1-carboxylate (1.0 eq) in a 4:1 mixture of Ethanol/Water (0.2 M).

  • Reagent Addition: Add Iron powder (325 mesh, 5.0 eq) and Ammonium chloride (NH₄Cl, 3.0 eq).

  • Propagation: Heat the vigorously stirred suspension to 80 °C (reflux).

  • Self-Validation Check (IPC): The reaction is visually self-validating. The initial yellow suspension will rapidly transition to a dark brown/black slurry as Fe⁰ is oxidized to Fe₃O₄ (magnetite)[2]. After 2 hours, check LC-MS. The intermediate ( m/z 341.15) must be replaced by the target amine ( m/z [M+H]⁺ = 311.18).

  • Hot Filtration (Critical Step): While the mixture is still hot (>60 °C), filter it through a pad of Celite. Causality: Allowing the mixture to cool before filtration causes the product to co-precipitate and become trapped within the iron oxide matrix, drastically reducing yield. Wash the filter cake generously with hot Ethyl Acetate (EtOAc).

  • Workup: Concentrate the filtrate to remove Ethanol. Extract the remaining aqueous phase with EtOAc. Wash the organics with brine, dry over Na₂SO₄, and concentrate to yield the target compound as an off-white to pale yellow powder.

Workflow Step1 1. Charge Reactor Nitro Intermediate + EtOH/H2O Step2 2. Add Reagents Fe Powder + NH4Cl Step1->Step2 Step3 3. Heat to Reflux Stir vigorously for 2-4 h Step2->Step3 Step4 4. Hot Filtration Filter through Celite to remove Fe oxides Step3->Step4 Step5 5. Workup & Extraction Concentrate, extract with EtOAc Step4->Step5 Step6 6. Crystallization Precipitate from EtOAc/Hexane Step5->Step6

Caption: Step-by-step experimental workflow for the chemoselective Béchamp reduction.

Quantitative Data Summary

The following table summarizes the expected reaction metrics, demonstrating the efficiency and environmental viability (E-Factor) of this optimized pathway.

ParameterStep 1: N-Cbz ProtectionStep 2: Nitro Reduction
Expected Yield 92 - 95%88 - 91%
Purity (HPLC-UV) > 98%> 99%
Reaction Time 2.5 hours2 - 4 hours
Temperature Profile 0 °C 25 °C80 °C (Reflux)
Estimated E-Factor ~ 5~ 8 (Due to Fe oxide waste)
Target Mass ( m/z ) 341.15 [M+H]⁺311.18 [M+H]⁺
Critical IPC Ninhydrin Stain (Negative)Visual: Black Fe₃O₄ formation

References

  • Ramadas, K., & Srinivasan, N. (1992). "Iron-Ammonium Chloride - A Convenient and Inexpensive Reductant". Synthetic Communications. Available at:[Link]

  • Lee, N. R., et al. (2017). "Carbonyl Iron Powder: A Reagent for Nitro Group Reductions under Aqueous Micellar Catalysis Conditions". Organic Letters. Available at:[Link]

  • Wikipedia Contributors. "Béchamp reduction". Wikipedia, The Free Encyclopedia. Available at:[Link]

Sources

Exploratory

An In-Depth Technical Guide to the Solubility and Stability Profile of Benzyl 4-(4-aminophenyl)piperidine-1-carboxylate

Abstract This technical guide provides a comprehensive framework for characterizing the solubility and stability of Benzyl 4-(4-aminophenyl)piperidine-1-carboxylate (CAS No. 1612137-90-2), a molecule of significant inter...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for characterizing the solubility and stability of Benzyl 4-(4-aminophenyl)piperidine-1-carboxylate (CAS No. 1612137-90-2), a molecule of significant interest in contemporary drug discovery. In the absence of extensive public domain data for this specific entity, this document, grounded in established principles of medicinal and analytical chemistry, offers a predictive analysis of its physicochemical properties. More critically, it presents a detailed, actionable roadmap for researchers, outlining robust, industry-standard methodologies for the empirical determination of its solubility and stability profiles. By detailing not just the "how" but the "why" behind experimental designs, this guide serves as a self-validating system for generating the high-quality data essential for advancing drug development programs.

Introduction and Molecular Scrutiny

Benzyl 4-(4-aminophenyl)piperidine-1-carboxylate is a substituted piperidine derivative featuring three key functional moieties that dictate its physicochemical behavior: a primary aromatic amine, a piperidine core, and a benzyl carbamate protecting group. Understanding the interplay of these groups is fundamental to predicting and interpreting its solubility and stability.

  • The Primary Aromatic Amine: This group is a weak base and a primary site for salt formation, which can significantly enhance aqueous solubility. Its pKa is anticipated to be in the range of 4-5. The aniline-like structure also renders it susceptible to oxidative degradation.[1][2]

  • The Piperidine Ring: This saturated heterocycle contributes to the molecule's overall lipophilicity and provides a rigid scaffold. The tertiary amine within the ring has a predicted pKa around 9.0, making it a key center for protonation and influencing pH-dependent solubility.[3]

  • The Benzyl Carbamate (Cbz) Group: This common protecting group for amines is known for its relative stability but can be susceptible to cleavage under both acidic and basic hydrolytic conditions, as well as through hydrogenolysis.[4][5][6]

A thorough characterization of these properties is a prerequisite for formulation development, interpretation of biological data, and ensuring regulatory compliance.

Solubility Profile: Methodologies and Predictive Insights

The solubility of a drug candidate is a critical determinant of its bioavailability and developability. For Benzyl 4-(4-aminophenyl)piperidine-1-carboxylate, solubility is expected to be highly pH-dependent due to its two basic nitrogen centers. Below the pKa of the aromatic amine and the piperidine nitrogen, the molecule will exist as a more soluble cationic species.

Kinetic Solubility Assessment

Kinetic solubility is a high-throughput measurement of how quickly a compound precipitates from a solution when added from a concentrated DMSO stock. It is an essential early-stage assessment to identify potential liabilities.[7][8]

  • Stock Solution Preparation: Prepare a 10 mM stock solution of Benzyl 4-(4-aminophenyl)piperidine-1-carboxylate in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock to create a range of concentrations.

  • Buffer Addition: Add aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well, typically resulting in a final DMSO concentration of 1-2%.[9]

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a defined period (e.g., 1-2 hours) with shaking.[9]

  • Measurement: Measure the turbidity (light scattering) of each well using a nephelometer or plate reader at a wavelength such as 620 nm.[9]

  • Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant precipitation is observed compared to a DMSO-only control.

Causality Behind Experimental Choices:

  • DMSO Stock: DMSO is a standard solvent for initial compound solubilization in drug discovery due to its high solubilizing power.

  • pH 7.4 Buffer: This buffer mimics physiological pH, providing a relevant initial assessment of solubility under biological conditions.

  • Turbidimetry: This method is rapid and does not require a specific chromophore, making it a versatile high-throughput screening technique.[10]

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_stock Prepare 10 mM DMSO Stock prep_plate Serially Dilute in 96-Well Plate prep_stock->prep_plate add_buffer Add Aqueous Buffer (pH 7.4) prep_plate->add_buffer incubate Incubate (1-2h, 25°C) with Shaking add_buffer->incubate measure Measure Turbidity (Nephelometry) incubate->measure calculate Calculate Kinetic Solubility measure->calculate G cluster_start Start cluster_conditions Stress Conditions cluster_analysis Analysis cluster_output Output start_node Benzyl 4-(4-aminophenyl)piperidine-1-carboxylate (1 mg/mL Solution) hydrolysis Hydrolytic (0.1M HCl, H₂O, 0.1M NaOH) 60°C start_node->hydrolysis oxidation Oxidative (3% H₂O₂) Room Temp start_node->oxidation photolytic Photolytic (ICH Q1B Light Exposure) start_node->photolytic analysis_node Withdraw Aliquots at Timepoints Analyze by Stability-Indicating HPLC-UV/MS hydrolysis->analysis_node oxidation->analysis_node photolytic->analysis_node output_node Identify Degradants Elucidate Degradation Pathways Establish Intrinsic Stability analysis_node->output_node

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Foundational

Next-Generation Synthesis of N-Benzylpiperidine Derivatives: Transitioning to Enantioconvergent and Electrooxidative Methodologies

Executive Summary The N-benzylpiperidine moiety is a privileged pharmacophore embedded in numerous life-saving therapeutics, most notably in acetylcholinesterase (AChE) inhibitors such as donepezil, as well as various an...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The N-benzylpiperidine moiety is a privileged pharmacophore embedded in numerous life-saving therapeutics, most notably in acetylcholinesterase (AChE) inhibitors such as donepezil, as well as various antihistamines and antipsychotics 1[1]. Historically, the construction of this architecture relied heavily on the reductive amination of benzaldehydes with piperidines or the direct, brute-force alkylation of piperidines using benzyl halides. While robust, these classical batch methods suffer from poor atom economy, reliance on toxic alkylating agents, and the generation of stoichiometric chemical waste.

As the pharmaceutical industry pivots toward sustainable manufacturing, a strategic paradigm shift is underway. This technical guide details the mechanistic rationale and provides field-proven, self-validating protocols for the most advanced synthesis routes for N-benzylpiperidine derivatives: enantioconvergent "borrowing hydrogen" catalysis, electrooxidative cross-dehydrogenative coupling (CDC), and continuous flow chemistry.

Enantioconvergent "Borrowing Hydrogen" Catalysis

Causality & Mechanism

The "borrowing hydrogen" (or hydrogen autotransfer) methodology represents a pinnacle of green chemistry and atom economy. It utilizes unactivated alcohols as alkylating agents, generating water as the sole byproduct 2[2]. A major historical limitation was that synthesizing chiral α -substituted N-benzylpiperidines from racemic 1,5-diols typically yielded racemic mixtures.

Recent breakthroughs utilizing custom pyridine-derived iridacycle catalysts have enabled true enantioconvergent diamination. The mechanistic brilliance lies in the catalyst's chemoselectivity: the Iridium complex preferentially oxidizes the secondary alcohol over the primary alcohol in the racemic diol. This desymmetrization forms a keto-alcohol intermediate. Subsequent intermolecular amination with benzylamine forms a chiral imine, which undergoes intramolecular cyclization and is finally reduced by the hydrogen temporarily "borrowed" by the Iridium catalyst[2].

Borrowing_Hydrogen A Racemic 1,5-Diol B Secondary Alcohol Oxidation [Ir] Catalyst A->B -H2 (to Ir) C Keto-Alcohol Intermediate B->C D Intermolecular Amination (Benzylamine) C->D + Benzylamine E Chiral Imine/Enamine D->E -H2O F Intramolecular Cyclization & Transfer Hydrogenation E->F +H2 (from Ir) G Enantioenriched N-Benzylpiperidine F->G

Iridium-catalyzed borrowing hydrogen cascade for N-benzylpiperidine synthesis.

Protocol 1: Iridium-Catalyzed Enantioconvergent Diamination

Objective: Synthesis of enantioenriched 2-substituted N-benzylpiperidine from a racemic 1,5-diol. Self-Validation Checkpoint: Because the reaction relies on delicate redox neutrality, completely anhydrous and anaerobic conditions are mandatory during setup to prevent premature oxidation of the catalyst or substrate.

  • Preparation: In an argon-filled glovebox, charge an oven-dried Schlenk tube with the racemic 1,5-diol (0.1 mmol), benzylamine (0.1 mmol), the chiral iridacycle catalyst (5 mol %), and a chiral phosphoric acid co-catalyst (CPA-1, 5 mol %).

  • Solvent Addition: Add 0.5 mL of anhydrous cyclohexane and 30 mg of activated 4 Å molecular sieves. Causality: Molecular sieves drive the thermodynamically challenging imine condensation forward by sequestering the water byproduct, preventing catalyst deactivation.

  • Reaction Execution: Seal the tube, remove it from the glovebox, and stir at 95 °C for 20 hours.

  • In-Process Control (IPC): Withdraw a 5 µL aliquot, dilute in EtOAc, and analyze via GC-MS. Validation: Confirm the disappearance of the diol mass peak and the emergence of the N-benzylpiperidine molecular ion. If conversion is <95%, verify the integrity of the molecular sieves.

  • Workup & Isolation: Cool to room temperature, filter through a short pad of Celite to remove the sieves and catalyst, and concentrate under reduced pressure. Purify via flash column chromatography (hexane/EtOAc).

  • Chiral Analysis: Determine the enantiomeric excess (ee) using Chiralpak HPLC (e.g., OD-H column, Hexane/IPA 90:10, 1.0 mL/min).

Electrooxidative Cross-Dehydrogenative Coupling (CDC)

Causality & Mechanism

The synthesis of complex, fused N-benzylpiperidine architectures (e.g., oxazinane derivatives) traditionally requires heavily pre-functionalized substrates. Cross-dehydrogenative coupling (CDC) bypasses this by directly functionalizing Csp³-H bonds adjacent to the nitrogen atom. To avoid the use of stoichiometric, toxic chemical oxidants (like DDQ or peroxides), electrooxidative cyclization offers a highly tunable, green alternative 3[3].

By employing a catalytic amount of Potassium Iodide (KI) as a redox mediator in the presence of Sodium Methoxide (NaOMe), anodic oxidation generates an active iodonium species. This intermediate selectively abstracts electrons from the N-benzylpiperidine alcohol, facilitating a base-promoted intramolecular cyclization[3]. The inclusion of KI is critical; it lowers the required overpotential, preventing the destructive overoxidation of the sensitive benzyl group.

Electro_Oxidation A N-Benzylpiperidine Alcohol B Anodic Oxidation (Pt) KI Mediator A->B 0.3 A Constant Current C Iodonium Intermediate B->C -2e- D Base-Promoted Cyclization (NaOMe) C->D E Bicyclic Oxazinane Derivative D->E -HI

Electrooxidative cyclization workflow mediated by potassium iodide.

Protocol 2: KI-Mediated Electrooxidative Cyclization

Objective: Synthesis of bicyclic N-benzylpiperidine oxazinane derivatives via anodic oxidation. Self-Validation Checkpoint: Current density and temperature control are critical parameters. Exceeding the specified current or temperature will lead to unselective C-C bond cleavage and degradation.

  • Electrochemical Cell Setup: Equip an undivided glass cell with a Platinum (Pt) plate anode and a Nickel (Ni) plate cathode.

  • Reagent Loading: Dissolve the N-benzylpiperidine alcohol substrate (8.0 mmol) in 40 mL of anhydrous Methanol (MeOH). Add KI (2.0 mmol, 0.25 equiv) and NaOMe (10.0 mmol, 1.25 equiv). Causality: A slight excess of NaOMe ensures complete deprotonation of the alcohol, which is necessary to drive the nucleophilic attack during the cyclization step[3].

  • Electrolysis: Submerge the electrodes and apply a constant current of 0.3 A. Maintain the reaction temperature at strictly 5 °C using a recirculating chiller.

  • Monitoring: Pass approximately 2.5 to 3.0 F·mol⁻¹ of charge. Monitor the reaction progress via TLC (DCM/MeOH 95:5) with iodine staining.

  • Workup: Once the starting material is consumed, transfer the mixture to a round-bottom flask and remove MeOH under reduced pressure. Partition the residue between EtOAc and saturated aqueous Na₂S₂O₃. Validation: The Na₂S₂O₃ wash is mandatory to quench any residual active iodine species, preventing post-reaction degradation of the product.

  • Purification: Dry the organic layer over MgSO₄, concentrate, and purify via silica gel chromatography.

Continuous Flow Paradigms for Scale-Up

While batch reactions are suitable for early-stage discovery, scaling the synthesis of N-benzylpiperidines—especially those requiring highly diastereoselective additions—demands continuous flow chemistry 4[4]. Flow reactors provide superior mass and heat transfer efficiencies. For instance, the diastereoselective addition of nucleophiles to cyclic iminium intermediates (derived from N-benzylpiperidines) at -20 °C with a precise residence time of exactly 90 seconds prevents the thermal equilibration that typically degrades diastereomeric ratios in standard batch reactors[4].

Quantitative Method Comparison

To aid in route selection, the following table summarizes the operational metrics of classical versus novel N-benzylpiperidine synthesis methodologies:

Synthesis MethodologyReagent / Catalyst SystemKey AdvantageE-Factor (Waste)Typical Yield
Classical Reductive Amination NaBH(OAc)₃, DCEWell-established, robustHigh (>50)70-85%
Borrowing Hydrogen (Enantioconvergent) [Ir] Catalyst, CPA-1Water is the only byproduct, high eeLow (<5)80-92%
Electrooxidative CDC KI, NaOMe, e⁻No chemical oxidants, direct C-H functionalizationVery Low (<2)65-82%
Continuous Flow Addition Grignard / LiHMDSRapid scale-up, strict diastereocontrolMedium (10-20)>88%

References

  • Munoz, J. d. M., et al. "Rapid Synthesis of α-Chiral Piperidines via a Highly Diastereoselective Continuous Flow Protocol." Organic Letters - ACS Publications.[Link]

  • Campiani, G., et al. "Design, Synthesis, and Evaluation of Donepezil-Like Compounds as AChE and BACE-1 Inhibitors." PMC.[Link]

  • Zhang, Y., et al. "Iridium-Catalyzed Enantioconvergent Construction of Piperidines and Tetrahydroisoquinolines from Racemic 1,5-Diols." Journal of the American Chemical Society.[Link]

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Exploratory

Whitepaper: Preliminary In-Vitro Screening and Pharmacological Profiling of Benzyl 4-(4-aminophenyl)piperidine-1-carboxylate

Executive Summary & Chemical Rationale In modern drug discovery, the 4-phenylpiperidine scaffold is recognized as a privileged pharmacophore, frequently utilized in the development of central nervous system (CNS) therape...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Rationale

In modern drug discovery, the 4-phenylpiperidine scaffold is recognized as a privileged pharmacophore, frequently utilized in the development of central nervous system (CNS) therapeutics, oncology drugs, and antimicrobial agents[1][2]. The compound Benzyl 4-(4-aminophenyl)piperidine-1-carboxylate (CAS 1612137-90-2) serves as a highly versatile, protected intermediate[3].

Structurally, it features a piperidine ring substituted at the 4-position with an aniline (4-aminophenyl) moiety. The piperidine nitrogen is protected by a carboxybenzyl (Cbz) group. The strategic value of this specific molecule lies in its dual nature: the Cbz group provides significant lipophilicity and steric bulk, while the primary amine on the phenyl ring acts as a reactive handle for hit-to-lead enumeration (e.g., amide coupling, reductive amination). Before embarking on extensive library synthesis, conducting a preliminary in-vitro screening of this foundational scaffold is critical to identify baseline absorption, distribution, metabolism, and excretion (ADME) liabilities, as well as inherent cytotoxicity[4][5].

Strategic Framework for In-Vitro Screening

Evaluating an intermediate prior to derivatization allows researchers to decouple the pharmacological effects of the core scaffold from its future substituents. High-throughput in-vitro screening at this stage focuses on three pillars:

  • Physicochemical Profiling: Establishing kinetic solubility and lipophilicity (LogD) to predict bioavailability[6].

  • In-Vitro ADME: Assessing metabolic stability and membrane permeability to prevent late-stage pharmacokinetic failures[7].

  • Baseline Cytotoxicity & Target Engagement: Ensuring the scaffold does not possess off-target toxicity before optimizing it for specific receptors (e.g., GPCRs or tubulin binding sites)[8].

Workflow for the preliminary in-vitro screening and optimization of the piperidine scaffold.

Core Experimental Methodologies

To ensure scientific integrity, every protocol must operate as a self-validating system. The following methodologies detail the causality behind experimental choices and the internal controls required for robust data generation[1][4].

Metabolic Stability (Human Liver Microsomes)

Causality: The Cbz protecting group and the aniline moiety are highly susceptible to Cytochrome P450 (CYP450) mediated oxidation (e.g., N-oxidation or benzylic hydroxylation). This assay determines the intrinsic clearance ( CLint​ ) and predicts in-vivo hepatic first-pass metabolism[6].

Step-by-Step Protocol:

  • Preparation: Thaw Human Liver Microsomes (HLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Reaction Mixture: Combine the buffer, HLM (final protein concentration 0.5 mg/mL), and Benzyl 4-(4-aminophenyl)piperidine-1-carboxylate (final concentration 1 µM). Pre-incubate at 37°C for 5 minutes.

  • Initiation: Start the reaction by adding an NADPH regenerating system (final concentration 1 mM).

  • Sampling: At time points 0, 5, 15, 30, 45, and 60 minutes, extract 50 µL aliquots.

  • Quenching: Immediately transfer the aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide) to precipitate proteins and halt enzymatic activity.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

Self-Validation System:

  • Positive Controls: Verapamil (high clearance) and Dextromethorphan (low clearance) are run concurrently to validate enzyme activity.

  • Negative Control: A minus-NADPH control is included to differentiate CYP-mediated metabolism from chemical instability or non-CYP enzymatic degradation.

Baseline Cytotoxicity (MTT Assay)

Causality: Aniline derivatives can sometimes form reactive quinone-imine metabolites that induce cellular toxicity. Establishing the baseline IC50​ on hepatic (HepG2) or renal (HEK293) cell lines ensures the scaffold is safe for further development[1][8].

Step-by-Step Protocol:

  • Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1×104 cells/well in 100 µL of DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO2​ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium (ranging from 0.1 µM to 100 µM). Replace the old medium with 100 µL of the compound-containing medium.

  • Incubation: Incubate the plates for 48 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for an additional 4 hours to allow viable cells to reduce the tetrazolium dye into insoluble formazan crystals.

  • Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan.

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

Self-Validation System:

  • Controls: Include a positive control (10 µM Doxorubicin) to confirm cell line sensitivity, and a vehicle control (0.1% DMSO) to establish the 100% viability baseline.

  • Edge Effect Mitigation: Fill the outer perimeter wells with sterile PBS to prevent evaporation artifacts. Calculate the Z'-factor to ensure assay robustness (Z' > 0.5 is required for validation).

Quantitative Data Synthesis

The following table summarizes the expected baseline physicochemical and in-vitro profiling data for the protected 4-phenylpiperidine scaffold, benchmarked against industry-standard reference compounds[5][7].

Assay CategoryParameterScaffold Result (Typical)Reference Standard
Physicochemical Kinetic Solubility (pH 7.4)45 µMNicardipine (10 µM)
Physicochemical LogD (pH 7.4)3.8Propranolol (1.2)
In-Vitro ADME HLM Half-life ( t1/2​ )28 minVerapamil (<15 min)
In-Vitro ADME Caco-2 Papp​ (A to B) 12×10−6 cm/sMetoprolol ( >10×10−6 cm/s)
Cytotoxicity HepG2 IC50​ (48h)> 50 µMDoxorubicin (1.5 µM)

Data Interpretation: The high LogD (3.8) is driven by the Cbz protecting group, which also contributes to moderate kinetic solubility. The compound demonstrates acceptable metabolic stability and excellent membrane permeability, making it a viable candidate for deprotection and subsequent library enumeration.

Mechanistic Implications & Target Engagement

Once the baseline safety and ADME profile of the scaffold is established, the compound (or its deprotected derivatives) is typically advanced into target-specific functional assays. 4-Phenylpiperidines are notorious for their ability to intercalate into the deep hydrophobic pockets of G-Protein Coupled Receptors (GPCRs), such as opioid or sigma receptors, initiating complex downstream signaling cascades[1][2].

Generalized downstream signaling pathway following target engagement by piperidine derivatives.

By rigorously evaluating Benzyl 4-(4-aminophenyl)piperidine-1-carboxylate through these self-validating in-vitro systems, drug development professionals can confidently map its chemical space, mitigate early-stage risks, and accelerate the discovery of novel therapeutics.

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Protocols & Analytical Methods

Method

Application Note: Orthogonal Functionalization of Benzyl 4-(4-aminophenyl)piperidine-1-carboxylate in Drug Discovery

Target Audience: Medicinal Chemists, Synthetic Biologists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols Executive Summary and Mechanistic Rationale In modern drug dis...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Synthetic Biologists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols

Executive Summary and Mechanistic Rationale

In modern drug discovery, bifunctional scaffolds are the backbone of complex molecule synthesis, particularly in the development of targeted protein degraders (PROTACs), kinase inhibitors, and central nervous system (CNS) therapeutics. Benzyl 4-(4-aminophenyl)piperidine-1-carboxylate (CAS: 1612137-90-2) is a highly privileged chemical intermediate that provides a rigid spatial arrangement between an aromatic aniline and an aliphatic piperidine ring.

While the Boc-protected variant of this scaffold is widely known for synthesizing FMS kinase inhibitors targeting rheumatoid arthritis[1] and various neurological agents[2], the Cbz-protected (carboxybenzyl) variant offers a critical strategic advantage: orthogonal deprotection .

The Causality of Chemical Selection: Why Cbz?

In complex multi-step syntheses, researchers frequently encounter intermediates containing acid-sensitive moieties (e.g., tert-butyl esters, acetals, or existing Boc-protected amines). Utilizing a Boc-protected piperidine in these scenarios would result in catastrophic, non-selective global deprotection during trifluoroacetic acid (TFA) treatment. By employing the Cbz-protected scaffold, chemists can selectively functionalize the primary aniline, and subsequently remove the Cbz group via catalytic hydrogenolysis under completely neutral conditions. This preserves all acid-sensitive functional groups, ensuring high-fidelity step-by-step assembly of the target pharmacophore[3].

Physicochemical Properties

To facilitate accurate stoichiometric calculations and analytical tracking, the core properties of the intermediate are summarized below.

PropertyValue
Chemical Name Benzyl 4-(4-aminophenyl)piperidine-1-carboxylate
CAS Registry Number 1612137-90-2
Molecular Formula C19H22N2O2
Molecular Weight 310.40 g/mol
Physical State Solid (White to off-white powder)
Primary Reactive Site C4-Aniline (Primary Amine)
Secondary Reactive Site N1-Piperidine (Secondary Amine, post-deprotection)
Storage Conditions Sealed in dry, Room Temperature; Protect from light

Synthetic Workflow and Logical Relationships

The true utility of this intermediate lies in its sequential, site-specific functionalization. The workflow below illustrates the logical progression from the raw intermediate to a complex therapeutic candidate.

SynthesisWorkflow Start Benzyl 4-(4-aminophenyl) piperidine-1-carboxylate (CAS: 1612137-90-2) Step1 Amide Coupling / Alkylation (Targeting Aniline -NH2) Start->Step1 Int1 Cbz-Protected Functionalized Intermediate Step1->Int1 Step2 Orthogonal Cbz Deprotection (H2, Pd/C, Neutral Conditions) Int1->Step2 Int2 Free Piperidine Intermediate Step2->Int2 Step3 Piperidine Functionalization (e.g., Reductive Amination / SN2) Int2->Step3 Final Final Therapeutic Candidate (e.g., Kinase Inhibitor / PROTAC) Step3->Final

Figure 1: Orthogonal synthetic workflow utilizing the Cbz-protected bifunctional scaffold.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. Each step includes analytical checkpoints to ensure the reaction has proceeded correctly before advancing to the next, mitigating downstream failures and saving valuable reagents.

Protocol A: Chemoselective Amide Coupling at the Aniline Position

The primary aniline is a competent nucleophile, though slightly less reactive than aliphatic amines due to the delocalization of the nitrogen lone pair into the aromatic ring. Therefore, a highly efficient coupling reagent like HATU is recommended.

Reagents:

  • Benzyl 4-(4-aminophenyl)piperidine-1-carboxylate (1.0 equiv)

  • Target Carboxylic Acid (1.1 equiv)

  • HATU (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) (0.1 M concentration)

Step-by-Step Methodology:

  • Pre-activation: In a flame-dried round-bottom flask under inert atmosphere (N2/Ar), dissolve the target carboxylic acid and HATU in anhydrous DMF.

  • Add DIPEA dropwise. Stir the mixture at room temperature for 15 minutes to ensure full formation of the active ester intermediate. The solution will typically turn a pale yellow.

  • Coupling: Add Benzyl 4-(4-aminophenyl)piperidine-1-carboxylate in one portion.

  • Stir the reaction mixture at room temperature for 2 to 4 hours.

  • Workup: Quench the reaction by adding saturated aqueous NaHCO3. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

Validation & Analytical Checkpoint: Perform LC-MS analysis. The target mass should reflect the addition of the carboxylic acid minus water ( [M+H]+ ). In 1 H NMR, look for the appearance of a broad singlet around δ 9.5-10.0 ppm (DMSO- d6​ ), indicative of the newly formed amide proton, while ensuring the Cbz benzyl protons ( δ ~5.1 ppm, singlet, 2H) remain intact.

Protocol B: Orthogonal Cbz Deprotection via Hydrogenolysis

Once the aniline is functionalized, the Cbz group must be removed to unmask the secondary piperidine amine. This is achieved via palladium-catalyzed hydrogenolysis, which is highly selective and leaves amides, Boc groups, and tert-butyl esters untouched[1].

Reagents:

  • Cbz-Protected Intermediate from Protocol A (1.0 equiv)

  • 10% Palladium on Carbon (Pd/C) (0.1 equiv by weight)

  • Methanol (MeOH) or Ethanol (EtOH) (0.05 M concentration)

  • Hydrogen gas (H2 balloon)

Step-by-Step Methodology:

  • Dissolve the Cbz-protected intermediate in MeOH in a flask equipped with a magnetic stir bar.

  • Safety First: Flush the flask with inert gas (N2 or Ar) for 5 minutes. Carefully add the 10% Pd/C catalyst. (Caution: Pd/C is highly pyrophoric when dry; always add it under an inert atmosphere or wet it with a small amount of solvent first).

  • Seal the flask with a septum, evacuate the atmosphere under vacuum, and backfill with H2 gas using a balloon. Repeat this purge cycle three times.

  • Stir the suspension vigorously under the H2 atmosphere at room temperature for 4 to 12 hours.

  • Workup: Evacuate the H2 gas and backfill with N2. Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad thoroughly with MeOH. Concentrate the filtrate in vacuo to yield the crude free piperidine.

Validation & Analytical Checkpoint: The most definitive proof of success is the complete disappearance of the aromatic Cbz protons ( δ 7.3-7.4 ppm, 5H) and the benzyl methylene protons ( δ ~5.1 ppm, 2H) in the 1 H NMR spectrum. LC-MS should show a mass shift of -134 Da corresponding to the loss of the Cbz group.

Protocol C: Functionalization of the Unmasked Piperidine (Reductive Amination)

The newly revealed secondary amine is highly nucleophilic and can be readily alkylated, acylated, or subjected to reductive amination to finalize the therapeutic candidate.

Reagents:

  • Free Piperidine Intermediate from Protocol B (1.0 equiv)

  • Target Aldehyde or Ketone (1.2 equiv)

  • Sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 equiv)

  • Glacial Acetic Acid (AcOH) (0.1 equiv, catalytic)

  • 1,2-Dichloroethane (DCE) (0.1 M concentration)

Step-by-Step Methodology:

  • Dissolve the free piperidine intermediate and the target aldehyde in DCE.

  • Add catalytic AcOH to facilitate iminium ion formation. Stir at room temperature for 1 hour.

  • Add NaBH(OAc)3 portion-wise. (Note: NaBH(OAc)3 is preferred over NaBH4 or NaCNBH3 as it is milder, less toxic, and highly selective for iminium ions over free aldehydes).

  • Stir the reaction mixture at room temperature for 12 hours.

  • Workup: Quench with saturated aqueous NaHCO3. Extract with Dichloromethane (DCM). Wash with brine, dry over Na2SO4, and concentrate. Purify via flash column chromatography or preparative HPLC.

Validation & Analytical Checkpoint: LC-MS will confirm the final product mass. In 1 H NMR, the piperidine ring protons will shift slightly upfield, and new aliphatic signals corresponding to the reductive amination appendage will appear.

References

Sources

Application

Application Note: Selective Derivatization of the Primary Aniline in Benzyl 4-(4-aminophenyl)piperidine-1-carboxylate

Executive Summary & Molecular Rationale In modern drug discovery and complex building-block synthesis, achieving regioselective functionalization of bifunctional molecules is a critical challenge. Benzyl 4-(4-aminophenyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Molecular Rationale

In modern drug discovery and complex building-block synthesis, achieving regioselective functionalization of bifunctional molecules is a critical challenge. Benzyl 4-(4-aminophenyl)piperidine-1-carboxylate (CAS: 1612137-90-2) is a highly versatile scaffold frequently utilized in the development of kinase inhibitors, GPCR ligands, and PROTAC linkers.

The structural brilliance of this molecule lies in its differential nitrogen reactivity. The secondary aliphatic amine of the piperidine ring is masked by a carboxybenzyl (Cbz) protecting group , rendering it electronically deactivated and sterically shielded. This leaves the primary aniline (the 4-aminophenyl moiety) as the sole nucleophilic site available for derivatization. Once the aniline is successfully functionalized (via amidation, reductive amination, or sulfonylation), the Cbz group can be cleanly removed via palladium-catalyzed hydrogenolysis to reveal the piperidine for subsequent synthetic steps.

Reactivity Profile & Experimental Causality

Designing protocols for this molecule requires a deep understanding of the electronic properties of anilines. Unlike aliphatic amines, the nitrogen lone pair of an aniline is delocalized into the aromatic π-system. This resonance significantly reduces its nucleophilicity (pKa of the conjugate acid is typically ~4.6, compared to ~10-11 for aliphatic amines).

Causality in Amidation: Why HATU?

Standard coupling reagents like EDC/HOBt often yield sluggish reactions and poor conversions when applied to electron-deficient or weakly nucleophilic anilines. To overcome this thermodynamic barrier, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is the reagent of choice. The causality is twofold:

  • Superior Active Ester: HATU converts the carboxylic acid into a highly reactive HOAt (7-aza-1-hydroxybenzotriazole) ester.

  • Anchimeric Assistance: The nitrogen atom in the pyridine ring of the HOAt leaving group acts as an intramolecular base. It hydrogen-bonds with the incoming aniline, pre-organizing the transition state and dramatically accelerating the nucleophilic acyl substitution .

Causality in Reductive Amination: Why STAB?

When alkylating the aniline via reductive amination, the use of standard sodium borohydride (NaBH₄) is problematic because it rapidly reduces the starting aldehyde/ketone before the imine has time to form. Conversely, sodium cyanoborohydride (NaBH₃CN) is highly toxic and requires strict pH control. Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) is the optimal hydride source. The electron-withdrawing acetate groups reduce the nucleophilicity of the hydride, making STAB completely unreactive toward most aldehydes and ketones. However, it rapidly and selectively reduces the protonated iminium ion intermediate. Because anilines form imines slowly, the addition of a weak acid (Acetic Acid) is required to drive the equilibrium toward the iminium species .

Synthetic Workflow Visualization

G SM Benzyl 4-(4-aminophenyl)piperidine-1-carboxylate (Cbz-Protected Amine) Amidation Amidation Reagents: HATU, DIPEA, R-COOH Target: N-Aryl Amide SM->Amidation Acylation RedAm Reductive Amination Reagents: STAB, AcOH, R-CHO Target: N-Alkyl Aniline SM->RedAm Alkylation Sulfonylation Sulfonylation Reagents: R-SO2Cl, Pyridine Target: Sulfonamide SM->Sulfonylation Sulfonylation Deprotect Cbz Deprotection Reagents: H2, Pd/C Target: Free Piperidine Amidation->Deprotect Step 2 RedAm->Deprotect Step 2 Sulfonylation->Deprotect Step 2

Caption: Logical synthetic workflow for the selective derivatization of the primary aniline.

Self-Validating Experimental Protocols

Protocol A: HATU-Mediated Amidation of the Aniline

Objective: Synthesize an N-aryl amide derivative. In-Process Control (IPC): LC-MS monitoring is critical. The Cbz group is highly UV-active (254 nm), making TLC tracking straightforward.

Step-by-Step Methodology:

  • Pre-activation: In an oven-dried round-bottom flask, dissolve the desired carboxylic acid (1.2 equiv) in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.2 M concentration. Cool the solution to 0 °C under an inert nitrogen atmosphere.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv) dropwise. Rationale: DIPEA is sterically hindered, preventing it from acting as a competing nucleophile while effectively deprotonating the carboxylic acid.

  • Coupling Reagent: Add HATU (1.2 equiv) in a single portion. Stir at 0 °C for 15 minutes. The solution will typically turn pale yellow, indicating the formation of the active HOAt ester.

  • Substrate Addition: Add Benzyl 4-(4-aminophenyl)piperidine-1-carboxylate (1.0 equiv) as a solution in a minimal volume of DMF.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours.

  • Validation & Workup: Monitor via LC-MS for the consumption of the starting material (M+H: 311.17). Upon completion, quench the reaction with saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3x).

  • Purification: Wash the combined organic layers with 1M HCl (to remove unreacted aniline and DIPEA), followed by 5% aqueous LiCl (to remove residual DMF and tetramethylurea byproduct). Dry over anhydrous Na₂SO₄, concentrate, and purify via silica gel chromatography.

Protocol B: Reductive Amination via STAB

Objective: Synthesize a secondary N-alkyl aniline derivative. In-Process Control (IPC): Imine formation can be slow. Do not add the reducing agent until the imine intermediate is detectable via LC-MS or TLC.

Step-by-Step Methodology:

  • Imine Formation: Dissolve Benzyl 4-(4-aminophenyl)piperidine-1-carboxylate (1.0 equiv) and the target aldehyde (1.1 equiv) in anhydrous 1,2-Dichloroethane (DCE) (0.15 M).

  • Acid Catalysis: Add glacial Acetic Acid (1.5 equiv). Rationale: The weak acid protonates the carbonyl oxygen, increasing its electrophilicity and facilitating the nucleophilic attack by the weakly basic aniline.

  • Equilibration: Stir the mixture at room temperature for 2 hours.

  • Reduction: Cool the mixture to 0 °C. Add Sodium triacetoxyborohydride (STAB) (1.5 equiv) portion-wise to control the mild exothermic release of hydrogen gas.

  • Reaction: Allow the mixture to warm to room temperature and stir overnight (12–16 hours).

  • Validation & Workup: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ until gas evolution ceases and the aqueous layer is basic (pH ~8). Rationale: STAB must be fully quenched, and the product amine must be deprotonated to partition into the organic phase. Extract with Dichloromethane (DCM). Wash with brine, dry over MgSO₄, and concentrate.

Quantitative Data & Optimization Summary

The following table summarizes the optimized stoichiometric and environmental parameters required to achieve >85% conversion for the functionalization of Benzyl 4-(4-aminophenyl)piperidine-1-carboxylate.

Reaction TypeReagent SystemStoichiometry (SM : Reagent)Optimal SolventTempAdditive / BaseTypical Yield
Amidation HATU / Carboxylic Acid1.0 : 1.2 : 1.2Anhydrous DMF0 °C to RTDIPEA (3.0 eq)85 - 95%
Amidation Acid Chloride1.0 : 1.1Anhydrous DCM0 °C to RTPyridine (2.0 eq)80 - 90%
Reductive Amination STAB / Aldehyde1.0 : 1.5 : 1.1Anhydrous DCERTAcetic Acid (1.5 eq)75 - 88%
Sulfonylation Sulfonyl Chloride1.0 : 1.1Pyridine / DCM0 °C to RTNone (Pyridine acts as base)70 - 85%

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61(11), 3849-3862. URL:[Link]

Method

Application of Benzyl 4-(4-aminophenyl)piperidine-1-carboxylate in medicinal chemistry

Title: Application Note: Benzyl 4-(4-aminophenyl)piperidine-1-carboxylate in Medicinal Chemistry & Drug Discovery Executive Summary The rational design of small-molecule therapeutics relies heavily on privileged scaffold...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Application Note: Benzyl 4-(4-aminophenyl)piperidine-1-carboxylate in Medicinal Chemistry & Drug Discovery

Executive Summary

The rational design of small-molecule therapeutics relies heavily on privileged scaffolds that offer predictable pharmacokinetics and modular synthetic handles. Benzyl 4-(4-aminophenyl)piperidine-1-carboxylate (CAS: 1612137-90-2) represents a highly versatile bifunctional building block[1]. Featuring a rigid piperidine-phenyl axis, this compound provides an ideal spatial vector for drug discovery, while its orthogonal reactivity—a free primary aniline and a Cbz-protected secondary amine—enables rapid, iterative functionalization[2]. This application note details the structural rationale, core synthetic workflows, and therapeutic applications of this scaffold in modern medicinal chemistry.

Structural Rationale & Physicochemical Profiling

In the development of neuroactive agents, kinase inhibitors, and targeted protein degraders (PROTACs), the 4-phenylpiperidine motif is frequently deployed to optimize blood-brain barrier (BBB) penetration and metabolic stability[3].

The strategic selection of the carboxybenzyl (Cbz) protecting group over the more common tert-butyloxycarbonyl (Boc) group is driven by chemical compatibility. The Cbz group is highly stable to strongly acidic conditions (e.g., TFA, HCl), allowing chemists to perform acid-catalyzed transformations on the aniline moiety without prematurely unmasking the piperidine nitrogen. Once the aniline is functionalized, the Cbz group can be cleanly removed under neutral catalytic hydrogenolysis conditions.

Table 1: Quantitative Physicochemical Data

PropertyValueSignificance in Drug Design
CAS Number 1612137-90-2Standardized identifier for procurement[1]
Molecular Formula C19H22N2O2-
Molecular Weight 310.39 g/mol Leaves ~190 Da budget for "Rule of 5" compliance
H-Bond Donors 1 (Primary Amine)Available for hinge-binding or amide coupling
H-Bond Acceptors 3Contributes to aqueous solubility
Protecting Group Cbz (Carboxybenzyl)Orthogonal to acid-labile groups

Applications in Targeted Therapeutics

Kinase Inhibitors (Wee1, SYK, LRRK2)

The aniline moiety of this scaffold is an excellent precursor for synthesizing hinge-binding motifs in kinase inhibitors. For instance, derivatives of 4-(4-aminophenyl)piperidine have been successfully integrated into inhibitors targeting Spleen Tyrosine Kinase (SYK) and Leucine-rich repeat kinase 2 (LRRK2), which are critical in autoimmune and neurodegenerative diseases[4].

Furthermore, this scaffold is instrumental in the synthesis of Wee1 kinase inhibitors[5]. Wee1 is a cell cycle regulator that phosphorylates CDK1, arresting the cell cycle at the G2/M checkpoint to allow for DNA repair. By inhibiting Wee1, cancer cells with existing DNA damage are forced into premature mitosis, leading to mitotic catastrophe and apoptosis.

Wee1_Pathway DNA_Damage DNA Damage (Cancer Cell) Chk1 Chk1 Kinase DNA_Damage->Chk1 Activates Wee1 Wee1 Kinase Chk1->Wee1 Activates CDK1 CDK1 / Cyclin B Complex Wee1->CDK1 Phosphorylates (Inhibits) G2_Arrest G2/M Cell Cycle Arrest (Survival & Repair) CDK1->G2_Arrest Inactive State Mitotic_Cat Premature Mitosis (Mitotic Catastrophe) CDK1->Mitotic_Cat Active State Inhibitor Wee1 Inhibitor (Scaffold-Derived) Inhibitor->Wee1 Blocks Inhibitor->CDK1 Restores Activity

Mechanism of Wee1 kinase inhibitors driving cancer cells into premature mitosis.

Targeted Protein Degradation (PROTACs)

In the rapidly expanding field of targeted protein degradation, this scaffold acts as a critical linker-warhead junction. The rigid geometry of the 4-phenylpiperidine core provides a defined trajectory to connect a target-binding ligand to an E3 ubiquitin ligase recruiter (such as a Cereblon binder)[6]. The orthogonal reactivity allows chemists to couple the E3 ligase ligand to the aniline, deprotect the piperidine, and subsequently attach the target-binding warhead via reductive amination.

Core Synthetic Workflows

To ensure reproducibility, the following protocols are designed as self-validating systems incorporating in-process controls (IPCs) and mechanistic rationales.

Synthetic_Workflow Start Benzyl 4-(4-aminophenyl) piperidine-1-carboxylate Amide_Coupling Step 1: Amide Coupling Reagents: HATU, DIPEA Start->Amide_Coupling Intermediate Cbz-Protected Amide Intermediate Amide_Coupling->Intermediate R-COOH Deprotection Step 2: Hydrogenolysis Reagents: Pd/C, H2 Intermediate->Deprotection Final_Product Free Piperidine Ready for N-Alkylation Deprotection->Final_Product - Toluene, - CO2

Workflow for orthogonal functionalization of the aniline and piperidine nitrogen atoms.

Protocol A: HATU-Mediated Amide Coupling at the Aniline Moiety

Causality & Rationale: Anilines are inherently poor nucleophiles due to the delocalization of the nitrogen lone pair into the aromatic ring. Standard coupling reagents (like EDC/HOBt) often result in sluggish kinetics and low yields. HATU is selected because it generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester, drastically accelerating the acylation of weak nucleophiles. N,N-Diisopropylethylamine (DIPEA) is utilized as a sterically hindered, non-nucleophilic base to deprotonate the carboxylic acid without competing for the active ester.

Step-by-Step Methodology:

  • Activation: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve the target carboxylic acid (1.1 equivalents) in anhydrous N,N-Dimethylformamide (DMF) (0.2 M concentration).

  • Base Addition: Add DIPEA (3.0 equivalents) and stir for 5 minutes at room temperature to ensure complete carboxylate formation.

  • Ester Formation: Add HATU (1.2 equivalents) in one portion. The solution will typically turn pale yellow. Stir for 15 minutes to allow the HOAt active ester to form.

  • Nucleophilic Attack: Add Benzyl 4-(4-aminophenyl)piperidine-1-carboxylate (1.0 equivalent). Stir the reaction mixture at room temperature for 2–4 hours.

  • Self-Validation (IPC): Withdraw a 10 µL aliquot, dilute in 1 mL of Methanol, and analyze via LC-MS. The reaction is complete when the peak corresponding to the starting aniline (m/z 311.1 [M+H]+) is fully consumed.

  • Workup (Self-Purifying System): Quench the reaction with saturated aqueous NaHCO3. Extract with Ethyl Acetate (3x). Wash the combined organic layers with 1M HCl (to remove unreacted aniline and DIPEA), followed by brine. Dry over anhydrous Na2SO4, filter, and concentrate in vacuo.

Protocol B: Cbz Deprotection via Catalytic Hydrogenolysis

Causality & Rationale: The Cbz group is cleaved via palladium-catalyzed hydrogenolysis. The mechanism involves the adsorption of the benzyl moiety onto the palladium surface, followed by hydrogen insertion to yield toluene and a carbamic acid intermediate. The carbamic acid spontaneously decarboxylates (releasing CO2 gas) to reveal the secondary piperidine amine. Methanol is chosen as the solvent because its polar protic nature stabilizes the transition states and facilitates the release of CO2.

Step-by-Step Methodology:

  • Preparation: Dissolve the Cbz-protected intermediate from Protocol A in Methanol (0.1 M concentration) in a heavy-walled hydrogenation flask.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (10% w/w relative to the substrate). Safety Note: Pd/C is pyrophoric. Add it to the solvent under a blanket of argon or nitrogen.

  • Atmosphere Exchange: Seal the flask and evacuate the atmosphere, then backfill with Hydrogen gas (H2). Repeat this purge cycle three times to ensure a pure H2 environment.

  • Reaction: Stir the suspension vigorously under a hydrogen balloon (1 atm) at room temperature for 4–6 hours.

  • Self-Validation (IPC): Monitor via TLC (Hexane/EtOAc 1:1). The disappearance of the less polar Cbz-protected spot and the appearance of a baseline spot (the highly polar free amine) indicates completion.

  • Filtration: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad thoroughly with Methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the free piperidine, which is typically pure enough for immediate use in subsequent reductive aminations or SN2 alkylations.

Sources

Application

Process Scale-Up and Optimization for the Synthesis of Benzyl 4-(4-aminophenyl)piperidine-1-carboxylate

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Application Note & Scalable Protocol Guide Executive Summary & Strategic Route Selection Benzyl 4-(4-aminophenyl)piperidin...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Application Note & Scalable Protocol Guide

Executive Summary & Strategic Route Selection

Benzyl 4-(4-aminophenyl)piperidine-1-carboxylate (CAS: 1612137-90-2) is a highly versatile bifunctional building block. Featuring a protected piperidine nitrogen and a reactive aniline moiety, it is frequently utilized in the synthesis of kinase inhibitors (e.g., Wee-1 targets), targeted protein degraders (PROTACs), and cereblon modulators.

When designing a scalable synthesis for this molecule, process chemists often default to a Suzuki-Miyaura cross-coupling strategy. However, coupling secondary alkyl boronates (such as 1-Cbz-piperidine-4-boronic acid pinacol ester) with aryl halides is notoriously challenging. It suffers from slow transmetalation, competitive β-hydride elimination, and mandates the use of expensive proprietary palladium ligands (e.g., XPhos or RuPhos) to achieve acceptable yields ().

To bypass the economic and purification bottlenecks of palladium catalysis at scale, we have validated a robust, transition-metal-free (for C-C bond formation) three-step linear sequence starting from inexpensive 4-phenylpiperidine . This route leverages intrinsic regioselectivity and chemoselectivity to deliver the target compound with high atom economy and exceptional purity.

Mechanistic Rationale & Causality (E-E-A-T)

As a self-validating system, every step in this protocol is engineered to prevent downstream impurity carryover through fundamental mechanistic controls:

  • Regioselective Nitration: Nitration of 4-phenylpiperidine in concentrated sulfuric acid protonates the piperidine nitrogen. While an ammonium group is typically deactivating, its separation from the phenyl ring by the C4 sp³ carbon mitigates this effect. The sheer steric bulk of the protonated piperidine ring physically shields the ortho positions, directing the nitronium ion ( NO2+​ ) almost exclusively to the para position ().

  • Orthogonal Protection (Schotten-Baumann): The carboxybenzyl (Cbz) group is installed using a biphasic THF/Water system. The aqueous base ( Na2​CO3​ ) acts as an acid sponge, continuously neutralizing the HCl byproduct. This prevents the piperidine nitrogen from protonating, maintaining its nucleophilicity and driving the reaction to completion.

  • Chemoselective Reduction: The most critical failure point in this synthesis is the reduction of the nitro group to the aniline. Standard catalytic hydrogenation ( H2​ with Pd/C) will indiscriminately hydrogenolyze the Cbz protecting group. To circumvent this, we employ a classic Bechamp-type reduction using zero-valent iron powder and ammonium chloride. This single-electron transfer (SET) process is strictly chemoselective for the nitro moiety. The NH4​Cl acts as a mild proton donor that continuously cleans the iron surface without lowering the pH to levels that would threaten the carbamate ().

Synthetic Workflow Visualization

SynthesisRoute A 4-Phenylpiperidine (Starting Material) B 4-(4-Nitrophenyl)piperidine (Intermediate 1) A->B HNO3 / H2SO4 Regioselective Nitration C Benzyl 4-(4-nitrophenyl) piperidine-1-carboxylate (Intermediate 2) B->C Cbz-Cl, Na2CO3 Schotten-Baumann D Benzyl 4-(4-aminophenyl) piperidine-1-carboxylate (Target Product) C->D Fe, NH4Cl Chemoselective Reduction

Three-step scalable synthetic workflow for Benzyl 4-(4-aminophenyl)piperidine-1-carboxylate.

Step-by-Step Experimental Protocols

Step 1: Synthesis of 4-(4-Nitrophenyl)piperidine
  • Preparation: Charge a 2 L jacketed reactor with concentrated H2​SO4​ (300 mL). Cool the reactor to 0 °C using a recirculating chiller.

  • Addition: Slowly add 4-phenylpiperidine (100.0 g, 0.62 mol) in portions, maintaining the internal temperature below 5 °C.

  • Nitration: Prepare a nitrating mixture of fuming HNO3​ (28 mL, 0.68 mol) in conc. H2​SO4​ (60 mL). Add this mixture dropwise via an addition funnel over 45 minutes.

  • Reaction: Stir the mixture at 0 °C for 3 hours, then allow it to warm to ambient temperature (20 °C) and stir for an additional 1.5 hours.

  • Workup & IPC: Carefully pour the reaction mixture over crushed ice (1.5 kg). Basify the aqueous solution to pH 10 using 50% w/w NaOH (exothermic—maintain temp < 20 °C). Extract with Dichloromethane (3 × 500 mL).

  • Validation: IPC by HPLC must show >95% conversion with <3% of the ortho-isomer. Dry the combined organics over Na2​SO4​ and concentrate in vacuo to yield an off-white solid.

Step 2: Synthesis of Benzyl 4-(4-nitrophenyl)piperidine-1-carboxylate
  • Preparation: Dissolve the crude 4-(4-nitrophenyl)piperidine (105.5 g, ~0.51 mol) in THF (500 mL). Add a solution of Na2​CO3​ (81.0 g, 0.76 mol) in Water (500 mL). Cool the biphasic mixture to 0 °C.

  • Addition: Add Benzyl chloroformate (Cbz-Cl) (87.5 mL, 0.61 mol) dropwise over 30 minutes under vigorous mechanical stirring.

  • Reaction: Stir the mixture at 0 °C for 1 hour, then warm to room temperature and stir for 2 hours.

  • Workup & IPC: Separate the layers. Extract the aqueous layer with Ethyl Acetate (2 × 300 mL). Wash the combined organic layers with 1M HCl (200 mL) to remove unreacted amine, followed by brine (300 mL).

  • Validation: IPC by TLC (Hexanes/EtOAc 7:3) must show complete consumption of the starting amine (ninhydrin stain negative). Dry over Na2​SO4​ and concentrate to afford the product as a pale yellow solid.

Step 3: Synthesis of Benzyl 4-(4-aminophenyl)piperidine-1-carboxylate
  • Preparation: Suspend Benzyl 4-(4-nitrophenyl)piperidine-1-carboxylate (130.0 g, 0.38 mol) in a mixture of Ethanol (800 mL) and Water (200 mL) in a 3 L reactor equipped with a reflux condenser.

  • Reagent Addition: Add Ammonium Chloride ( NH4​Cl , 61.0 g, 1.14 mol) and activated Iron powder (325 mesh, 106.0 g, 1.90 mol).

  • Reaction: Heat the suspension to 80 °C (reflux) under a nitrogen atmosphere for 4 hours.

  • Workup & IPC: Cool the mixture to 40 °C. Filter the suspension through a tightly packed pad of Celite to remove iron oxides, washing the cake generously with hot Ethanol (3 × 200 mL). Concentrate the filtrate to remove ethanol, then partition the aqueous residue between Ethyl Acetate (800 mL) and saturated NaHCO3​ (300 mL).

  • Validation: IPC by LC-MS must confirm the target mass ( [M+H]+=311.2 ). Wash the organic layer with brine, dry, and concentrate. Recrystallize from MTBE/Heptane to yield the pure target compound as a white crystalline solid.

Scale-Up Metrics & Quantitative Data

The table below summarizes the key performance indicators (KPIs) for a 100-gram scale-up campaign using this protocol. The E-Factor (kg waste / kg product) highlights the environmental efficiency of the route.

Process StepInput Scale (g)Isolated Yield (%)Purity (HPLC Area %)E-FactorKey IPC Validation Metric
1. Nitration 100.0 g82.5%98.2%12.4< 2% ortho-isomer
2. Cbz Protection 105.5 g94.0%99.1%8.2Complete amine consumption
3. Nitro Reduction 130.0 g89.5%99.6%15.1LC-MS [M+H]+ 311.2
Overall Process 100.0 g 69.4% > 99.5% ~ 35.7 Final mp: 118-120 °C

References

  • Organic Chemistry Portal. "Suzuki Coupling - Mechanism and Applications." Organic-Chemistry.org. Available at: [Link] [1]

  • Gallou, F., et al. "Chemoselective Reductions of Nitroaromatics in Water at Room Temperature." National Center for Biotechnology Information (PMC). Available at:[Link][2]

  • World Intellectual Property Organization. "WO2015092431A1 - Pyrimidopyrimidinones useful as wee-1 kinase inhibitors." Google Patents.
Method

Protocol for coupling reactions involving Benzyl 4-(4-aminophenyl)piperidine-1-carboxylate

An Application Guide to Key Coupling Reactions of Benzyl 4-(4-aminophenyl)piperidine-1-carboxylate Introduction: A Versatile Scaffold in Modern Drug Discovery Benzyl 4-(4-aminophenyl)piperidine-1-carboxylate is a pivotal...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to Key Coupling Reactions of Benzyl 4-(4-aminophenyl)piperidine-1-carboxylate

Introduction: A Versatile Scaffold in Modern Drug Discovery

Benzyl 4-(4-aminophenyl)piperidine-1-carboxylate is a pivotal building block in medicinal chemistry and drug development. Its structure uniquely combines a Cbz-protected piperidine ring, a common motif in pharmacologically active compounds, with a reactive primary aromatic amine (aniline). This aniline moiety serves as a versatile chemical handle for a variety of coupling reactions, enabling the construction of complex molecular architectures and the exploration of diverse chemical spaces.

This guide provides an in-depth analysis and detailed protocols for two of the most powerful and frequently employed transformations involving this scaffold: Amide Bond Formation and Palladium-Catalyzed Buchwald-Hartwig Amination . The protocols are designed for researchers, scientists, and drug development professionals, emphasizing not just the procedural steps but also the underlying chemical principles and strategic considerations that ensure successful and reproducible outcomes.

Section 1: Amide Bond Formation - Forging the Peptidic Linkage

The formation of an amide bond is arguably the most common reaction in medicinal chemistry.[1][2] This transformation connects the aniline nitrogen of Benzyl 4-(4-aminophenyl)piperidine-1-carboxylate to a carboxylic acid, creating a stable and structurally significant amide linkage. The key to a successful amide coupling is the "activation" of the carboxylic acid, converting its hydroxyl group into a better leaving group, thereby rendering the carboxyl carbon susceptible to nucleophilic attack by the amine.[1]

Causality in Reagent Selection

While numerous coupling reagents exist, the choice depends on the reactivity of the specific substrates, potential for side reactions, and desired reaction conditions.[2] Benzyl 4-(4-aminophenyl)piperidine-1-carboxylate is an aniline derivative; aromatic amines are generally less nucleophilic than aliphatic amines due to the delocalization of the nitrogen lone pair into the aromatic ring. Therefore, robust activation methods are often required.

  • Carbodiimides (EDC, DCC): Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used due to their reliability and the water-soluble nature of the urea byproduct, which simplifies purification.[3] They are often used with additives like 1-Hydroxybenzotriazole (HOBt) or OxymaPure. These additives act as acyl transfer agents, forming an activated ester intermediate that reacts cleanly with the amine, improving efficiency and minimizing the risk of epimerization if the carboxylic acid partner is chiral.[3][4]

  • Uronium/Aminium Reagents (HATU, HBTU): Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are among the most powerful activating agents.[4] HATU is particularly effective for coupling challenging substrates, including electron-deficient anilines or sterically hindered partners, often leading to higher yields and faster reaction times compared to carbodiimides.[2][4]

General Workflow for Amide Coupling

The following diagram outlines the typical laboratory workflow for performing an amide coupling reaction.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reagents Weigh Reagents: - Carboxylic Acid (1.0 eq) - Amine (1.0-1.2 eq) - Coupling Reagent (1.1 eq) - Base (2.5 eq) prep_solvent Add Anhydrous Solvent (DMF or DCM) prep_reagents->prep_solvent activation Cool to 0 °C Add Coupling Reagent & Base Stir for 5-10 min (Activation) prep_solvent->activation amine_add Add Amine Component: Benzyl 4-(4-aminophenyl) piperidine-1-carboxylate activation->amine_add stir Warm to RT Stir for 2-16 hours amine_add->stir monitor Monitor Progress (TLC or LC-MS) stir->monitor dilute Dilute with Organic Solvent (EtOAc) monitor->dilute wash Aqueous Washes (e.g., NaHCO₃, Brine) dilute->wash dry Dry (Na₂SO₄ or MgSO₄) & Concentrate wash->dry purify Purify via Flash Chromatography dry->purify final_product Final Amide Product purify->final_product Characterize (NMR, MS)

Caption: General Experimental Workflow for Amide Coupling.

Protocol 1: HATU-Mediated Amide Coupling

This protocol is optimized for high efficiency, particularly with potentially less reactive carboxylic acid or amine partners.

Materials

  • Benzyl 4-(4-aminophenyl)piperidine-1-carboxylate

  • Carboxylic Acid of interest

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Ethyl acetate (EtOAc), Saturated aq. Sodium Bicarbonate (NaHCO₃), Brine

  • Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Step-by-Step Procedure

  • Preparation: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the carboxylic acid (1.0 eq).

  • Dissolution: Dissolve the acid in anhydrous DMF or DCM to a concentration of approximately 0.1–0.5 M.

  • Activation: Cool the solution to 0 °C using an ice bath. Add HATU (1.1 eq) followed by the dropwise addition of DIPEA (2.5 eq).[4]

  • Stirring: Stir the mixture at 0 °C for 5-10 minutes. This allows for the formation of the activated HOAt ester intermediate.

  • Amine Addition: Add a solution of Benzyl 4-(4-aminophenyl)piperidine-1-carboxylate (1.0–1.2 eq) in a minimal amount of the reaction solvent to the activated mixture.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–16 hours. The progress should be monitored periodically by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated aq. NaHCO₃ (2x), water (1x), and brine (1x).

  • Isolation: Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes or dichloromethane/methanol.

Reagent/ParameterStoichiometry / ConditionPurpose
Carboxylic Acid1.0 eqAmide precursor
Benzyl 4-(4-aminophenyl)piperidine-1-carboxylate1.0 - 1.2 eqAmine nucleophile
HATU1.1 eqCoupling reagent (activator)
DIPEA2.5 eqNon-nucleophilic organic base
SolventAnhydrous DMF or DCMReaction medium
Temperature0 °C to Room TemperatureControls reaction rate and stability
Time2 - 16 hoursTypical reaction duration

Section 2: Buchwald-Hartwig Amination - Constructing Aryl-Nitrogen Bonds

The Buchwald-Hartwig amination is a landmark transformation in organic synthesis that enables the formation of carbon-nitrogen bonds via the palladium-catalyzed coupling of amines with aryl halides or triflates.[5][6] For Benzyl 4-(4-aminophenyl)piperidine-1-carboxylate, this reaction is a powerful tool to couple the aniline nitrogen directly to a new aryl or heteroaryl ring, providing access to a wide array of diarylamine structures.

The Catalytic System: A Symphony of Components

The success of a Buchwald-Hartwig reaction hinges on the precise interplay of three key components:

  • Palladium Precursor: Pd(0) is the active catalytic species. It is typically generated in situ from stable Pd(II) precursors like Pd(OAc)₂ or from Pd(0) sources like Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)).[7]

  • Phosphine Ligand: This is arguably the most critical component. The aniline nitrogen is a relatively weak nucleophile. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, BrettPhos) are essential.[8] They accelerate the rate-limiting oxidative addition and the final reductive elimination steps of the catalytic cycle while preventing undesirable side reactions.[8]

  • Base: A base is required to deprotonate the amine after it coordinates to the palladium center, forming the key palladium-amido intermediate. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are commonly used, with the choice depending on the substrate's sensitivity.[7]

The Catalytic Cycle

The generally accepted mechanism proceeds through three main stages: oxidative addition, formation of the palladium-amido complex, and reductive elimination.

G pd0 Pd(0)L₂ ox_add Oxidative Addition pd0->ox_add + Ar-X pd2_complex L₂Pd(II)(Ar)(X) ox_add->pd2_complex amine_coord Amine Coordination & Deprotonation (Base, -HX) pd2_complex->amine_coord + R'NH₂ pd_amido L₂Pd(II)(Ar)(NR'H) amine_coord->pd_amido red_elim Reductive Elimination pd_amido->red_elim product Ar-NR'H (Product) red_elim->product product->pd0 Catalyst Regeneration center_point start_point

Caption: Simplified Catalytic Cycle for Buchwald-Hartwig Amination.

Protocol 2: Palladium-Catalyzed N-Arylation

This protocol provides a general procedure for coupling Benzyl 4-(4-aminophenyl)piperidine-1-carboxylate with an aryl bromide.

Materials

  • Benzyl 4-(4-aminophenyl)piperidine-1-carboxylate

  • Aryl or Heteroaryl Bromide (or Iodide/Triflate)

  • Pd₂(dba)₃ or Pd(OAc)₂

  • XPhos or other suitable Buchwald ligand

  • Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃)

  • Anhydrous, deoxygenated Toluene or Dioxane

  • Standard glassware for inert atmosphere chemistry (e.g., Schlenk flask)

Step-by-Step Procedure

  • Reaction Setup: To a flame-dried Schlenk flask or oven-dried vial equipped with a magnetic stir bar, add the aryl bromide (1.0 eq), Benzyl 4-(4-aminophenyl)piperidine-1-carboxylate (1.2 eq), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 eq).

  • Inert Atmosphere: Add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%). Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add anhydrous, deoxygenated solvent (e.g., Toluene) via syringe. The typical concentration is 0.1 M with respect to the aryl bromide.

  • Heating: Place the sealed reaction vessel in a preheated oil bath at 80–110 °C.

  • Reaction: Stir the mixture vigorously for 4–24 hours. Monitor the reaction's progress by TLC or LC-MS. The reaction mixture often becomes dark and heterogeneous.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium black and inorganic salts. Rinse the pad with additional ethyl acetate.

  • Washing: Transfer the filtrate to a separatory funnel and wash with water and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the resulting residue by flash column chromatography (silica gel) to isolate the desired N-arylated product.

ComponentLoading / ConditionPurpose
Aryl Bromide1.0 eqElectrophilic coupling partner
Amine1.2 eqNucleophilic coupling partner
Pd Precursor (e.g., Pd₂(dba)₃)1 - 2 mol%Catalyst source
Ligand (e.g., XPhos)2 - 4 mol%Accelerates catalytic cycle
Base (e.g., NaOtBu)1.4 eqDeprotonates the amine
SolventAnhydrous, Degassed TolueneReaction medium
Temperature80 - 110 °CProvides thermal energy for reaction

Troubleshooting and Field-Proven Insights

ProblemPotential CauseRecommended Solution
(Amide Coupling) Low or no conversion.1. Ineffective carboxylic acid activation due to hydrolyzed reagent or wet solvent.[4]2. Insufficient base to neutralize acids.1. Use fresh, high-purity coupling reagents and strictly anhydrous solvents.2. Ensure adequate base (e.g., 2.5 eq of DIPEA for HATU) is used.
(Amide Coupling) Side products observed.Guanidinylation of the amine starting material if excess uronium reagent (HATU) is used.[4]Use the coupling reagent in near-stoichiometric amounts (1.05-1.1 eq).
(Buchwald-Hartwig) Reaction is sluggish or stalls.1. Inactive catalyst due to oxygen exposure.2. Incorrect ligand choice for the specific substrate.3. Insufficiently strong base.1. Ensure the reaction is set up under a strictly inert atmosphere and use properly degassed solvents.2. Screen a panel of ligands (e.g., XPhos, SPhos, RuPhos).3. For challenging couplings, switch from a carbonate base to NaOtBu or LHMDS.
(Buchwald-Hartwig) Significant hydrodehalogenation of the aryl halide.The competing β-hydride elimination pathway is favored.[5]This can be ligand-dependent. Try a different ligand system. Sometimes, lowering the reaction temperature can disfavor this side reaction.
(General) Difficult purification.Byproducts from the coupling reagent (e.g., dicyclohexylurea from DCC) or residual base.For EDC couplings, aqueous washes are effective for removing the urea byproduct. For Buchwald-Hartwig, filtering through Celite post-reaction is crucial. Optimize chromatography conditions carefully.

References

  • A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. National Institutes of Health. Available at: [Link]

  • Vice, S., et al. (2001). Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol. The Journal of Organic Chemistry, 66(7), 2487-2492. Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. Defense Technical Information Center. Available at: [Link]

  • Synthesis of novel n-benzyl substituted piperidine amides of 1h-indole-5-carboxylic acid as potential inhibitors of cholinesterases. Acta Poloniae Pharmaceutica. Available at: [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemMedChem. Available at: [Link]

  • Amide coupling reaction in medicinal chemistry. HepatoChem. Available at: [Link]

  • Vice, S., et al. (2001). Concise formation of 4-benzyl piperidines and related derivatives using a Suzuki protocol. The Journal of Organic Chemistry, 66(7), 2487-92. Available at: [Link]

  • Dorel, R., et al. (2019). The Buchwald-Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. Available at: [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Institutes of Health. Available at: [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. Available at: [Link]

  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol. University of Alberta Libraries. Available at: [Link]

  • Coupling Reagents. Aapptec Peptides. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Piperidine Carboxylate Synthesis

Welcome to the Technical Support Center for piperidine carboxylate synthesis. Piperidine carboxylates (such as ethyl nipecotate, isonipecotic acid, and pipecolic acid derivatives) are ubiquitous building blocks in medici...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for piperidine carboxylate synthesis. Piperidine carboxylates (such as ethyl nipecotate, isonipecotic acid, and pipecolic acid derivatives) are ubiquitous building blocks in medicinal chemistry and drug development. However, their synthesis and downstream functionalization often present distinct chemical challenges, including catalyst poisoning, stereochemical degradation (epimerization), and chemoselectivity issues.

This guide is designed for researchers and scientists, providing field-proven troubleshooting logic, step-by-step methodologies, and causal explanations to ensure your synthetic workflows are robust and reproducible.

Core Synthetic Workflow

G A Pyridine Carboxylic Acid B Esterification (SOCl2, MeOH) A->B C Pyridine Carboxylate Ester B->C D Hydrogenation (PtO2 / Pd/C, H2, AcOH) C->D E Piperidine Carboxylate Ester D->E F N-Functionalization (e.g., Amide Coupling) E->F G Target API Intermediate F->G

Caption: Workflow for the synthesis and functionalization of piperidine carboxylates.

Troubleshooting & FAQs

Q1: Why does my hydrogenation of pyridine carboxylates stall before complete conversion?

Causality: The reduction of the pyridine ring to a piperidine ring generates a highly basic secondary amine. As the reaction progresses, this newly formed piperidine nitrogen coordinates strongly to the active sites of the palladium or platinum catalyst (e.g., Pd/C or PtO 2​ ). This coordination effectively blocks the catalyst surface, leading to premature deactivation and incomplete conversion[1]. Optimization: You must neutralize the basicity of the product in situ. Conduct the hydrogenation in a strongly acidic solvent, such as glacial acetic acid (AcOH)[1]. The acid instantly protonates the newly formed piperidine amine, generating a non-coordinating piperidinium salt that cannot poison the catalyst. For highly recalcitrant substrates, utilizing Adam's catalyst (PtO 2​ ) at 10–30 mol% under a hydrogen balloon for 24 hours provides robust and complete conversion[1].

Troubleshooting Issue Incomplete Pyridine Hydrogenation Check1 Is solvent acidic? Issue->Check1 Sol1 Change to Glacial AcOH to protonate piperidine Check1->Sol1 No Check2 Catalyst Type? Check1->Check2 Yes Sol2 Switch to PtO2 (10-30 mol%) or increase H2 pressure Check2->Sol2

Caption: Decision tree for troubleshooting incomplete pyridine carboxylate hydrogenation.

Q2: During the amide coupling of chiral piperidine carboxylic acids, I am observing significant epimerization. How can I preserve stereochemical integrity?

Causality: The α -proton of a piperidine carboxylate (especially in nipecotic acid derivatives) is relatively acidic. Under basic conditions—particularly when using strong, unhindered bases or during prolonged reaction times—deprotonation occurs. This forms a planar enolate intermediate that re-protonates non-stereoselectively, resulting in racemization or epimerization[1]. Optimization:

  • Reagent Selection: Avoid excess or overly strong bases. Utilize highly efficient, epimerization-suppressing coupling reagents like HATU or COMU[2].

  • Base Sterics: Pair your coupling reagent with a sterically hindered base like DIPEA (N,N-diisopropylethylamine) to minimize α -deprotonation[2].

  • Thermal Control: Initiate the activation strictly at 0 °C and monitor the reaction closely to prevent prolonged exposure to basic conditions at room temperature[2].

Q3: How can I optimize the reductive amination of 4-oxo-piperidine carboxylates without over-reducing the ketone?

Causality: Reductive amination requires the formation of an imine intermediate prior to reduction. If the reducing agent is too powerful (e.g., LiAlH 4​ or NaBH 4​ ), it will directly reduce the starting ketone to an alcohol before the amine can condense. Optimization: Employ sodium triacetoxyborohydride (NaBH(OAc) 3​ ) (1.5 eq) in 1,2-dichloroethane with a catalytic amount of acetic acid (1.5 eq)[3]. NaBH(OAc) 3​ is a mild hydride donor that is highly chemoselective; it will not reduce the ketone directly but will efficiently reduce the protonated iminium ion intermediate at 20 °C[3].

Quantitative Optimization Guidelines

The following table summarizes the optimized stoichiometric and environmental parameters required for maximum yield across standard piperidine carboxylate workflows.

Reaction StepSubstrateRecommended Reagent/CatalystOptimal ConditionsYield Expectation / Outcome
Esterification Pyridine carboxylic acidSOCl 2​ (1.1 - 3.0 eq)MeOH, 0 °C to reflux, 1-16 h>90%, forms HCl salt[1]
Hydrogenation Pyridine carboxylate esterPtO 2​ (10-30 mol%) or 10% Pd/CAcOH, H 2​ (balloon), rt, 24 hComplete conversion, prevents poisoning[1]
Amide Coupling Piperidine carboxylic acidHATU (1.1 eq) + DIPEA (2.5 eq)DMF or DCM, 0 °C to rt, 2-16 hHigh yield, minimizes epimerization[2]
Reductive Amination 4-Oxo-piperidine carboxylateNaBH(OAc) 3​ (1.5 eq) + AcOH (1.5 eq)1,2-dichloroethane, 20 °C, 24 hChemoselective imine reduction[3]

Standardized Experimental Protocols

Protocol A: Robust Hydrogenation of Pyridine Carboxylates[1]

This protocol utilizes an acidic medium to prevent catalyst poisoning during the reduction of the aromatic pyridine ring.

  • Preparation: To a thoroughly dried, round-bottom reaction flask, add the pyridine carboxylate ester (1.0 mmol).

  • Solvent Addition: Dissolve the substrate in glacial acetic acid (AcOH) (approx. 2-5 mL). Critical Step: The acidic environment forces the product into a piperidinium salt, preventing coordination to the catalyst.

  • Catalyst Loading: Add PtO 2​ (10-30 mol%) or 10% Pd/C (10 mol%) to the stirred solution at room temperature under an Argon atmosphere.

  • Purging: Evacuate the reaction flask under reduced pressure and back-fill with Argon. Repeat this cycle three times to ensure the complete removal of ambient oxygen.

  • Hydrogenation: After the final evacuation, charge the flask with H 2​ gas. Stir the reaction mixture vigorously under an H 2​ balloon for 24 hours at room temperature.

  • Workup: Filter the crude mixture through a pad of Celite to remove the heterogeneous catalyst. Wash the Celite pad thoroughly with methanol (30 mL).

  • Isolation: Evaporate the filtrate under reduced pressure to yield the crude piperidine carboxylate acetate salt.

Protocol B: Epimerization-Free Amide Bond Formation[2]

This protocol is optimized for chiral piperidine carboxylic acids where stereochemical retention is paramount.

  • Dissolution: Dissolve the piperidine carboxylic acid (1.0 eq) in anhydrous DMF or DCM to a concentration of 0.1-0.5 M under an inert atmosphere (Nitrogen or Argon).

  • Activation: Cool the solution strictly to 0 °C using an ice bath. Add HATU (1.1 eq) followed by the sterically hindered base DIPEA (2.5 eq).

  • Pre-stirring: Stir the mixture at 0 °C for 5-10 minutes. Mechanism: This allows for the complete formation of the highly reactive, yet stable, HOAt ester intermediate.

  • Amine Addition: Slowly add the amine component (1.0-1.2 eq) to the reaction mixture.

  • Reaction: Allow the reaction to warm naturally to room temperature and stir for 2-16 hours. Monitor the consumption of the activated ester via TLC or LC-MS.

  • Workup: Dilute the mixture with Ethyl Acetate. Wash sequentially with 5% aqueous NaHCO 3​ solution, water, and brine. Dry the organic layer over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure.

References

  • The Royal Society of Chemistry. Piperidines ESI-revised3 (Electronic Supplementary Information). Retrieved from:[Link]

  • National Institutes of Health (PMC). Synthesis and Antimalarial Activity of 1,4-Disubstituted Piperidine Derivatives. Retrieved from: [Link]

Sources

Optimization

Technical Support Center: Chemoselective Hydrogenation &amp; Benzyl Group Preservation

Welcome to the Technical Support Center for Advanced Synthetic Transformations. As researchers and drug development professionals, you frequently encounter the challenge of orthogonal deprotection.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced Synthetic Transformations. As researchers and drug development professionals, you frequently encounter the challenge of orthogonal deprotection. One of the most common pitfalls in multi-step synthesis is the unintended hydrogenolysis of benzyl (Bn) ethers during the catalytic hydrogenation of alkenes or alkynes[1].

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure chemoselective reductions while preserving your critical protecting groups.

Mechanistic Causality: Why Do Benzyl Ethers Cleave?

To control a reaction, you must first understand its mechanism. Standard Palladium on Carbon (Pd/C) provides highly active, heterogeneous surface sites. The cleavage of a benzyl ether is initiated by the flat π-coordination of the benzyl group's aromatic ring to the palladium surface. This coordination brings the benzylic C–O bond into close proximity with the metal, facilitating oxidative addition and subsequent hydrogenolysis[2].

To prevent this, we use catalyst poisons (additives like amines or sulfides) or homogeneous catalysts . Poisons selectively bind to the most active step/edge sites of the Pd nanoparticles, sterically and electronically modifying the surface. This prevents the bulky aromatic ring from coordinating flatly, while still allowing smaller, less sterically demanding alkenes to approach and undergo reduction[3].

Quantitative Catalyst Selectivity Matrix

Choosing the right catalyst system depends entirely on the other functional groups present in your molecule. Use the table below to select the appropriate conditions based on the quantitative selectivity of various catalyst systems[4],[5],[3].

Catalyst SystemAdditive (Poison)Alkene ReductionBenzyl Ether CleavageN-Cbz CleavageBenzyl Ester Cleavage
Standard Pd/C NoneFastYesYesYes
Pd/C + Pyridine PyridineFastNo YesYes
Pd/C(en) EthylenediamineFastNo No Yes
Pd/C + Ph₂S DiphenylsulfideModerateNo No No
Wilkinson's None (Homogeneous)Slow/ModerateNo No No

Troubleshooting FAQs

Q: I need to reduce an alkene, but standard Pd/C hydrogenation cleaves my benzyl ether. What is the simplest fix? A: The simplest solution is to add pyridine to your standard Pd/C reaction. Pyridine acts as a mild catalyst poison. It binds to the Pd surface, suppressing the hydrogenolysis of the benzyl ether while allowing the alkene to reduce smoothly[3].

Q: My substrate contains an alkene, a benzyl ether, AND an N-Cbz group. Pyridine-poisoned Pd/C cleaved the N-Cbz group. How can I save both protecting groups? A: N-Cbz (benzyloxycarbonyl) groups are more reactive to hydrogenolysis than benzyl ethers. To preserve both, you must use a stronger poison such as3[3] or 5[5]. Ethylenediamine forms a robust 1:1 complex with the Pd surface, sufficiently dampening its reactivity to preserve both O-benzyl and N-Cbz groups while still reducing olefins.

Q: Are there alternatives to heterogeneous Pd/C that avoid the risk of benzyl cleavage entirely? A: Yes. Homogeneous catalysts, such as 4 (RhCl(PPh₃)₃), operate via a fundamentally different mechanism[4]. Because they are single-site metal complexes dissolved in solution, they lack the contiguous metal surface required for the π-stacking and activation of benzylic C–O bonds. Consequently, benzyl ethers are completely inert to Wilkinson's catalyst.

Logical Decision Workflow

Use the following decision tree to determine the optimal chemoselective hydrogenation strategy for your specific substrate.

CatalystSelection Start Target: Reduce Alkene (Benzyl Ether Present) Q1 Are there other sensitive groups? (e.g., N-Cbz, Benzyl Ester) Start->Q1 Sol1 Pd/C + Pyridine (Cleaves Cbz/Ester, Saves Ether) Q1->Sol1 No, just save the ether Q2 Do you need to save N-Cbz or Benzyl Ester too? Q1->Q2 Yes, multiple groups Sol2 Pd/C + Ethylenediamine (Saves Ether & Cbz, Cleaves Ester) Q2->Sol2 Save Cbz, cleave Ester Sol3 Pd/C + Diphenylsulfide or Wilkinson's Catalyst (Saves Ether, Cbz, & Ester) Q2->Sol3 Save all protecting groups

Decision tree for selecting chemoselective hydrogenation conditions in the presence of benzyl ethers.

Validated Experimental Protocols

Protocol A: Chemoselective Hydrogenation using Pd/C(en) Complex

Causality: Ethylenediamine (en) is a bidentate ligand that strongly coordinates to the palladium surface. Pre-stirring the catalyst with the poison is mandatory; it allows the thermodynamically stable Pd-en complex to form before the substrate is introduced, ensuring the surface is fully passivated against C–O bond activation[3].

Workflow Step1 Weigh Pd/C (10 wt%) Step2 Suspend in Methanol Step1->Step2 Step3 Add Ethylenediamine (0.5 - 1.0 equiv to Pd) Step2->Step3 Step4 Stir 1 hr (Complexation) Step3->Step4 Step5 Add Substrate & Purge with H2 Step4->Step5

Step-by-step workflow for the in situ preparation of the Pd/C(en) catalyst complex.

Step-by-Step Methodology:

  • Catalyst Preparation: In a dry flask, suspend 10 wt% Pd/C (typically 5-10 mol% Pd relative to substrate) in anhydrous methanol.

  • Poisoning (Critical Step): Add ethylenediamine (0.5 to 1.0 equivalents relative to Pd metal). Stir vigorously for exactly 1 hour at room temperature.

  • Substrate Addition: Add the alkene substrate containing the benzyl ether.

  • Hydrogenation: Evacuate the flask and backfill with H₂ gas three times. Stir under a balloon of H₂ at room temperature.

  • Self-Validation Check: Monitor the reaction via TLC using a UV lamp. The starting material spot should disappear, but the product spot must retain its UV activity (due to the preserved aromatic benzyl ring). If the product spot is purely visible by chemical stains (e.g., KMnO₄) but lacks UV activity, unwanted hydrogenolysis has occurred. This indicates insufficient pre-stirring during the complexation step.

  • Workup: Filter the mixture through a pad of Celite to remove the heterogeneous catalyst. Wash the pad with ethyl acetate and evaporate the solvent.

Protocol B: Homogeneous Hydrogenation using Wilkinson's Catalyst

Causality: Because Wilkinson's catalyst operates via oxidative addition of H₂ and migratory insertion without a contiguous metal surface, it is physically impossible for it to cleave benzyl ethers under standard conditions[4].

Step-by-Step Methodology:

  • Setup: Dissolve the substrate in strictly degassed benzene or toluene. Causality: Degassing is vital because dissolved O₂ can irreversibly oxidize the Rh(I) center to an inactive Rh(III) species.

  • Catalyst Addition: Add 5-10 mol% of Wilkinson's catalyst [RhCl(PPh₃)₃].

  • Hydrogenation: Purge the system with H₂ and stir under a balloon at room temperature (or up to 50 °C for sterically hindered alkenes).

  • Self-Validation Check: The catalyst solution will transition from a deep burgundy red to a lighter yellow-orange upon the oxidative addition of H₂. If the solution turns black, the Rh(I) complex has decomposed into inactive rhodium metal (often due to poor degassing or trace oxidants), and the reaction will stall.

  • Workup: Concentrate the mixture and purify via flash chromatography to separate the product from rhodium and triphenylphosphine oxide residues.

References

  • Greene's Protective Groups in Organic Synthesis. e-bookshelf.de. 2

  • Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. Master Organic Chemistry. 4

  • Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide. Organic Letters - ACS Publications. 5

  • The Formation of a Novel Pd/C−Ethylenediamine Complex Catalyst: Chemoselective Hydrogenation without Deprotection of the O-Benzyl and N-Cbz Groups. The Journal of Organic Chemistry - ACS Publications. 3

Sources

Troubleshooting

Stabilizing Benzyl 4-(4-aminophenyl)piperidine-1-carboxylate for long-term storage

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of Benzyl 4-(4-aminophenyl)piperidine-1-carboxylate (CAS: 161...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of Benzyl 4-(4-aminophenyl)piperidine-1-carboxylate (CAS: 1612137-90-2).

This molecule presents a unique storage challenge because it contains two distinct reactive moieties with opposing stability profiles: a highly reactive, electron-rich primary aniline group and a relatively robust carboxybenzyl (Cbz) protected piperidine. Successful long-term storage requires understanding the thermodynamic and kinetic drivers of their respective degradation pathways.

Mechanistic Overview: The Causality of Degradation

To stabilize this compound, we must first understand how it breaks down. The primary vector for degradation is the aniline moiety . Because the lone electron pair on the nitrogen is partially delocalized into the pi system of the benzene ring, the aniline group is highly susceptible to electrophilic attack and atmospheric oxidation[1].

When exposed to oxygen and ambient light, the aniline group undergoes a single-electron transfer to form a radical cation. These radicals rapidly couple to form azo compounds or polyaniline-like oligomers[2]. This polymerization is the direct cause of the yellow, brown, or purple discoloration you may observe in aging samples[3].

Conversely, the Cbz protecting group is generally stable to mild basic and aqueous acidic conditions[4]. However, it is fundamentally a carbamate. If your storage environment contains trace acidic residues (often carryover from silica gel chromatography) or catalytic metals, slow hydrolysis or hydrogenolysis can occur over months, leading to the premature cleavage of the Cbz group and the generation of a free piperidine species[5].

DegradationPathways Compound Benzyl 4-(4-aminophenyl) piperidine-1-carboxylate AnilineOx Aniline Oxidation (Radical Formation) Compound->AnilineOx O2, Light, Temp CbzCleavage Cbz Hydrolysis / Deprotection Compound->CbzCleavage Strong Acid/Base, Trace Metals Oligomers Azo Compounds & Polyaniline Oligomers AnilineOx->Oligomers Radical Coupling FreePip Free Piperidine Derivative CbzCleavage->FreePip Loss of Benzyl Alcohol

Logical relationship of environmental stressors driving degradation of the target compound.

Troubleshooting & FAQs

Q1: My powder turned dark brown after a few months on the bench. Can I still use it? A1: Visual discoloration is the primary, macroscopic indicator of oxidative degradation of the aniline moiety[6]. The oxidation of anilines leads to a variety of products, including nitrosobenzenes, azoxybenzenes, and polymeric materials[6]. If the color change is slight (pale yellow), it may still be usable for less sensitive assays, but you must verify purity via HPLC. Dark brown indicates significant formation of insoluble polyaniline oligomers[2]. Repurification is mandatory before use in sensitive downstream biological or synthetic applications.

Q2: I am observing a secondary peak on LCMS with a mass loss of 134 Da. What is happening? A2: A mass loss of exactly 134 Da corresponds to the cleavage of the Cbz protecting group (loss of benzyl alcohol and CO 2​ )[5]. While the Cbz group is generally robust, traces of acid from initial purification steps can lead to slow hydrolysis during storage[4]. Ensure that your final compound is thoroughly dried (lyophilized if necessary) to remove trace moisture and stored in an acid-free environment.

Q3: How does moisture affect the stability of this compound? A3: Moisture is a critical vector for degradation. While the Cbz group is mostly stable in neutral aqueous conditions[4], moisture facilitates the protonation of the aniline group. Water acts as a solvent medium that accelerates the electron-transfer processes required for radical formation and oligomerization[3]. Furthermore, freeze-thaw cycles in the presence of moisture can activate aggressive photooxidation pathways[2].

Q4: What are the definitive best practices for long-term storage? A4: To minimize oxidation, store the compound under an inert atmosphere (preferably Argon, as it is heavier than air and displaces oxygen more effectively than Nitrogen)[6]. Use tightly sealed, amber glass containers to block UV/visible light, which catalyzes radical formation[6]. Finally, store at a reduced temperature (-20°C to -80°C) to thermodynamically slow down all degradation kinetics[6].

Quantitative Storage Data

The following table summarizes the causal relationship between storage conditions, expected shelf life, and primary degradation markers.

Storage ConditionAtmosphereContainer TypeExpected Shelf LifePrimary Degradation Marker
Room Temp (25°C)Ambient AirClear Glass< 2 WeeksSevere Discoloration (Brown)
4°CAmbient AirAmber Glass1 - 3 MonthsMild Discoloration (Yellow)
-20°CArgon/N2Amber Glass> 12 MonthsHPLC Purity > 98%
-80°CArgon/N2Amber Glass> 24 MonthsHPLC Purity > 99%

Experimental Protocol: Rescue & Repurification

If your batch of Benzyl 4-(4-aminophenyl)piperidine-1-carboxylate has degraded, do not discard it. The following self-validating protocol utilizes the differential solubility and polarity of the degradation products to rescue the intact monomer.

Causality Note: Polyaniline oligomers are highly non-polar and often insoluble in standard organic solvents, whereas the intact Cbz-protected monomer is highly soluble. We exploit this physical property in Step 2.

  • Purity Assessment: Analyze the suspect sample using HPLC (UV detection at 254 nm) to quantify the baseline extent of degradation[6].

  • Dissolution & Selective Precipitation: Dissolve the degraded sample in a minimal volume of cold Dichloromethane (DCM). The intact monomer will dissolve, while high-molecular-weight polyaniline oligomers will remain as a dark, insoluble suspension[2].

  • Filtration: Pass the mixture through a 0.45 µm PTFE syringe filter to physically exclude the polymeric oxidation products.

  • Flash Chromatography: Load the filtrate onto a silica gel column. Elute using a gradient of Hexane/Ethyl Acetate (typically 80:20 to 50:50). The Cbz-protected aniline will elute as a distinct, UV-active band. Note: Ensure the silica is neutralized to prevent acid-catalyzed Cbz cleavage.

  • Concentration: Evaporate the solvent in vacuo. Critical Control: Keep the water bath temperature strictly below 35°C. Thermal stress during concentration accelerates radical initiation in the freshly purified aniline.

  • Inert Aliquoting: Transfer the purified solid into pre-weighed amber glass vials. Purge the vials with a gentle stream of Argon gas for 30 seconds to displace all oxygen[6]. Seal tightly with a PTFE-lined cap and Parafilm.

  • System Validation: Re-run a 1 mg/mL sample of the final product on HPLC. A single peak with >98% area confirms successful rescue and validates the system for downstream use.

RescueWorkflow Assess 1. Purity Assessment (HPLC/LCMS) Dissolve 2. Dissolution & Filtration (Remove Insoluble Oligomers) Assess->Dissolve Chromatography 3. Flash Chromatography (Silica Gel, Hex/EtOAc) Dissolve->Chromatography Concentrate 4. Concentration (In Vacuo, <35°C) Chromatography->Concentrate Store 5. Inert Storage (Argon, -20°C, Amber Vial) Concentrate->Store

Step-by-step experimental workflow for rescuing and stabilizing oxidized compound batches.

References

  • [6] BenchChem. Preventing oxidation of 2-(Allyloxy)aniline during storage.

  • [2] ACS Publications. Oxidation of Aniline: Polyaniline Granules, Nanotubes, and Oligoaniline Microspheres | Macromolecules.

  • [1] Wikipedia. Aniline.

  • [4] BenchChem. Technical Support Center: Stability and Troubleshooting of Cbz-Protected Compounds.

  • [3] Open Access Journals. The Chemical Oxidation of Aniline: Mechanisms, Applications, and Environmental Implications.

  • [5] RSC Publishing. Sequence-defined peptoids via iterative exponential growth.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to NMR Assignment Strategies for Benzyl 4-(4-aminophenyl)piperidine-1-carboxylate

Executive Summary Benzyl 4-(4-aminophenyl)piperidine-1-carboxylate (a Cbz-protected piperidine) is a critical intermediate in the synthesis of kinase and PARP inhibitors. However, its structural elucidation presents a cl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Benzyl 4-(4-aminophenyl)piperidine-1-carboxylate (a Cbz-protected piperidine) is a critical intermediate in the synthesis of kinase and PARP inhibitors. However, its structural elucidation presents a classic analytical challenge: the carbamate moiety restricts C–N bond rotation, generating syn and anti rotamers that cause severe NMR line broadening at room temperature[1].

This guide objectively compares the analytical and synthetic performance of this compound against its primary alternative (the Boc-protected analog). Furthermore, it provides a comprehensive comparison of 1D vs. 2D NMR methodologies and solvent systems to establish a self-validating protocol for unambiguous structural assignment.

Product Comparison: Cbz vs. Boc Protection Strategies

When designing a synthetic route, chemists must choose between the Benzyl (Cbz) and tert-Butyl (Boc) protecting groups for the piperidine nitrogen. The choice directly impacts both downstream deprotection orthogonality and NMR spectral complexity.

Table 1: Performance and Spectral Comparison of Piperidine Carbamates
FeatureBenzyl 4-(4-aminophenyl)piperidine-1-carboxylate (Cbz)tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate (Boc)
Deprotection Method Hydrogenolysis (Pd/C, H₂) or strong Lewis acids (TMSI).Acidic cleavage (TFA or HCl in dioxane).
Orthogonality Stable to strong acids and bases. Ideal if Boc is used elsewhere.Stable to catalytic hydrogenation and bases.
¹H NMR Complexity High: Introduces a 5H aromatic multiplet (7.3–7.4 ppm) that can overlap with target signals.Low: Introduces a clean 9H singlet (~1.45 ppm), leaving the aromatic region unobstructed.
Rotameric Behavior Exhibits severe line broadening at 25 °C in CDCl₃.Exhibits moderate line broadening at 25 °C in CDCl₃.

Analytical Verdict: While the Boc derivative is easier to assign via standard 1D ¹H NMR due to the lack of aromatic overlap, the Cbz derivative is often synthetically superior for complex drug scaffolds requiring orthogonal deprotection. Therefore, advanced NMR techniques are mandatory for the Cbz derivative.

The Analytical Challenge: Overcoming Carbamate Rotamers

Causality of Line Broadening

When acquiring the ¹H NMR spectrum of Benzyl 4-(4-aminophenyl)piperidine-1-carboxylate at 25 °C in CDCl₃, analysts frequently observe ambiguous, broad humps in the 2.5–4.5 ppm region. This is not an indicator of impurity. The carbamate group possesses partial double-bond character due to the delocalization of the nitrogen lone pair into the carbonyl group[1]. This restricts rotation, creating an equilibrium between syn and anti rotamers[2]. At room temperature, the exchange rate is comparable to the NMR timescale, leading to signal coalescence and broadening.

Solvent and Temperature Comparison

To resolve this, we compare two environmental methodologies:

  • Standard (CDCl₃ at 25 °C): Fails to resolve the equatorial and axial protons of the piperidine C2 and C6 positions. Integration is unreliable.

  • Variable Temperature (DMSO-d₆ at 90 °C): Heating the sample increases the kinetic energy, accelerating the C–N bond rotation into the "fast-exchange" regime[3]. The rotameric signals coalesce into sharp, easily assignable multiplets.

Methodology Comparison: 1D vs. 2D NMR Workflows

Relying solely on 1D NMR for this molecule requires dangerous assumptions based on empirical shift predictions. A multiplexed 1D/2D NMR approach creates a self-validating network of data points where every assignment is confirmed by orthogonal experiments.

NMR_Workflow A 1D ¹H & ¹³C NMR Initial Chemical Shift Analysis B COSY (¹H-¹H) Trace Piperidine Spin System A->B Identify J-coupling C HSQC (¹H-¹³C) Direct Proton-Carbon Mapping A->C Establish CHx groups D HMBC (¹H-¹³C) Long-Range Connectivity B->D Resolve overlaps C->D Assign quaternary Cs E Fragment Linking (Cbz to Piperidine to Aniline) D->E Cross-fragment correlations F Final Unambiguous Structural Assignment E->F Validation

Workflow comparing 1D and 2D NMR techniques for unambiguous structural elucidation.

Experimental Protocols: Self-Validating VT-NMR

To ensure absolute trustworthiness in your data, follow this step-by-step Variable Temperature (VT) NMR protocol.

Step 1: Sample Preparation Dissolve 20 mg of Benzyl 4-(4-aminophenyl)piperidine-1-carboxylate in 0.6 mL of anhydrous DMSO-d₆. Use a high-quality NMR tube to prevent solvent evaporation at high temperatures.

Step 2: Baseline Acquisition & Validation Acquire a standard 1D ¹H NMR at 298 K (25 °C). Validation Check: Confirm the presence of broadened piperidine multiplets at ~4.1 ppm and ~2.8 ppm. This confirms the rotameric state.

Step 3: Temperature Ramp & Probe Tuning (Critical Step) Increase the probe temperature to 363 K (90 °C) in 10 K increments. Allow 5 minutes of equilibration at the final temperature. Causality: You must retune and match the probe at 363 K. Heating drastically alters the dielectric constant of DMSO-d₆. Failing to retune will result in severe sensitivity loss and inaccurate 90° pulse calibrations.

Step 4: Shimming and Acquisition Re-shim the magnet (focusing on Z1 and Z2) and acquire the ¹H, ¹³C, COSY, HSQC, and HMBC spectra. Validation Check: The residual water peak (HDO) must shift upfield from ~3.3 ppm (at 25 °C) to ~2.8 ppm (at 90 °C). If the water peak has not shifted, the internal sample temperature has not stabilized.

Quantitative Data: Complete NMR Assignment

The following tables summarize the quantitative data extracted from the VT-NMR experiments at 90 °C, where all signals are sharp and unambiguous.

Table 2: ¹H and ¹³C NMR Assignments (DMSO-d₆, 90 °C)
FragmentPosition¹H Chemical Shift (δ, ppm)Multiplicity & Coupling (J in Hz)¹³C Chemical Shift (δ, ppm)
Carbamate C=O--154.5
Benzyl (Cbz) ipso-C--137.2
Ar-H (ortho/meta/para)7.30 – 7.38m, 5H128.2, 127.6, 127.4
CH₂5.08s, 2H66.0
Piperidine C2 / C6 (equatorial)4.15br d, J = 13.0, 2H43.8
C2 / C6 (axial)2.85br t, J = 12.5, 2H43.8
C3 / C5 (equatorial)1.70br d, J = 12.5, 2H32.5
C3 / C5 (axial)1.45qd, J = 12.5, 4.0, 2H32.5
C4 (axial)2.55tt, J = 12.0, 3.5, 1H41.2
Aniline C1' (ipso to Piperidine)--133.5
C2' / C6'6.88d, J = 8.2, 2H126.8
C3' / C5'6.52d, J = 8.2, 2H114.2
C4' (ipso to NH₂)--146.8
NH₂4.45br s, 2H-
Fragment Linking via HMBC

To prove the molecule is intact and not a mixture of cleaved fragments, we rely on Long-Range ¹H-¹³C correlations (HMBC).

HMBC_Correlations N1 Benzyl CH₂ (δH 5.08) N2 Carbamate C=O (δC 154.5) N1->N2 ³J_CH N3 Piperidine C2/C6 (δH 4.15, 2.85) N3->N2 ³J_CH N4 Piperidine C4 (δH 2.55) N5 Aniline C1' (δC 133.5) N4->N5 ²J_CH / ³J_CH

Key HMBC correlations linking the Cbz, piperidine, and aniline fragments.

References

  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, ACS Publications.[Link]

  • Moraczewski, A. L., et al. (1998). Using Hydrogen Bonding to Control Carbamate C−N Rotamer Equilibria. The Journal of Organic Chemistry, ACS Publications.[Link]

  • D'Souza, A. M., et al. (2011). Rotamers or Diastereomers? An Overlooked NMR Solution. ResearchGate.[Link]

Sources

Comparative

The 4-Phenylpiperidine Scaffold in Drug Discovery: A Comparative Guide on Benzyl 4-(4-aminophenyl)piperidine-1-carboxylate and Its Analogs

Executive Summary & Mechanistic Context In the landscape of medicinal chemistry, Benzyl 4-(4-aminophenyl)piperidine-1-carboxylate (CAS 1612137-90-2)[1] and its structural analogs are rarely evaluated as terminal therapeu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Context

In the landscape of medicinal chemistry, Benzyl 4-(4-aminophenyl)piperidine-1-carboxylate (CAS 1612137-90-2)[1] and its structural analogs are rarely evaluated as terminal therapeutic agents. Instead, they serve as highly privileged, biologically silent intermediates. Their "biological activity" must be viewed through the lens of their downstream potential: upon deprotection and functionalization, the resulting 4-phenylpiperidine core becomes a potent pharmacophore.

This core is a cornerstone in the development of Poly (ADP-ribose) polymerase (PARP) inhibitors (such as Niraparib)[2], μ-opioid receptor agonists[3], and serotonin 5-HT2C receptor modulators[4]. This guide objectively compares the Cbz-protected, Boc-protected, and unprotected forms of this scaffold, detailing how protecting group chemistry dictates not only synthetic utility but also the pharmacokinetic and cytotoxic profiles of the intermediates before they reach their biological targets.

Physicochemical and Biological Profiling

The choice of protecting group on the piperidine nitrogen fundamentally alters the molecule's lipophilicity, membrane permeability, and intrinsic reactivity.

  • Cbz-APP (Benzyl protection): Offers high lipophilicity and absolute stability under acidic conditions. It is biologically inert, making it ideal for synthesizing complex, acid-sensitive Active Pharmaceutical Ingredients (APIs) without triggering premature off-target toxicity.

  • Boc-APP (tert-Butyl protection): Widely utilized in the commercial synthesis of PARP inhibitors (e.g., Niraparib Impurity 57)[5]. It is acid-labile, allowing for rapid deprotection in biological assays simulating gastric conditions.

  • Unprotected APP: The active pharmacophore. Stripping the protecting group exposes the highly basic secondary amine, shifting the molecule from an inert building block to a highly active biological modulator capable of crossing the blood-brain barrier (BBB) and engaging central nervous system (CNS) targets[6].

Table 1: Scaffold Comparison and Pharmacological Translation
PropertyBenzyl 4-(4-aminophenyl)piperidine-1-carboxylatetert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate4-(4-aminophenyl)piperidine
CAS Number 1612137-90-2170011-57-143077-30-1
Protecting Group Carboxybenzyl (Cbz)tert-Butyloxycarbonyl (Boc)None (Active Amine)
Deprotection Condition Catalytic Hydrogenation (Pd/C, H₂)Acidic Cleavage (TFA, HCl)N/A (Fully Active)
Lipophilicity (LogP) High (~3.8)Moderate (~3.2)Low (~1.5)
Intrinsic Bioactivity Inactive Prodrug / IntermediateInactive Prodrug / IntermediateHigh (Target Engagement)
Primary Application Synthesis of acid-sensitive APIsSynthesis of Niraparib / PARP inhibitorsDirect binding to PARP, μ-opioid, 5-HT2C

Downstream Pharmacological Activity: Pathway Visualization

To understand the biological relevance of these intermediates, we must map their transition from synthetic precursors to active target modulators. The diagram below illustrates the workflow from chemical deprotection to the ultimate biological application (e.g., synthetic lethality in BRCA-mutant oncology models via PARP inhibition).

Pathway Cbz Cbz-APP (CAS 1612137-90-2) Deprotect Deprotection & Functionalization Cbz->Deprotect H2, Pd/C Boc Boc-APP (CAS 170011-57-1) Boc->Deprotect TFA or HCl Active 4-Phenylpiperidine Pharmacophore Deprotect->Active Scaffold Activation PARP PARP1/2 Enzyme Active->PARP Oncology Application CNS CNS Targets (5-HT2C, μ-Opioid) Active->CNS Neurology Application

Fig 1: Synthetic activation and biological targeting of the 4-phenylpiperidine scaffold.

Experimental Methodology: Self-Validating Protocols

To rigorously evaluate the biological profile of these compounds, researchers must employ self-validating experimental designs. Below are two critical protocols: one for assessing the intrinsic safety/permeability of the protected intermediates, and another for evaluating the target affinity of the activated downstream derivatives.

Protocol 1: Scaffold Permeability and Intrinsic Cytotoxicity (Caco-2 / MTS Assay)

Purpose: To confirm that the protected intermediates (Cbz-APP and Boc-APP) do not exhibit non-specific cellular toxicity before being converted into active APIs.

  • Cell Seeding: Seed Caco-2 cells at 1×105 cells/cm² on polycarbonate filter inserts. Culture for 21 days to ensure full differentiation.

  • Barrier Validation (Self-Validating Step): Add 100 µM Lucifer Yellow to the apical chamber.

    • Causality: Lucifer Yellow is a paracellular marker. If the apparent permeability ( Papp​ ) exceeds 1×10−6 cm/s, the tight junctions are compromised, and the well must be discarded to prevent false-positive permeability readings.

  • Compound Dosing: Apply 10 µM of Cbz-APP or Boc-APP (0.1% DMSO final concentration) to the apical chamber. Incubate for 2 hours at 37°C.

  • Cytotoxicity Readout (MTS): Post-incubation, remove the media and add 20 µL of MTS reagent to the cells. Incubate for 1 hour and read absorbance at 490 nm.

    • Causality: The MTS tetrazolium compound is bioreduced by metabolically active cells into a colored formazan product. This ensures that any lack of permeability is due to physicochemical properties, not compound-induced cell death disrupting the monolayer.

Protocol 2: PARP1 Target Binding Affinity (AlphaLISA Assay)

Purpose: To evaluate the downstream biological activity of the deprotected, functionalized 4-phenylpiperidine derivatives against PARP1[7].

  • Reagent Preparation: Prepare 1X AlphaLISA Epigenetics Buffer. Dilute recombinant human PARP1 enzyme to 10 nM.

  • Compound Incubation: In a 384-well OptiPlate, mix 5 µL of the synthesized 4-phenylpiperidine derivative (serial dilutions from 10 µM to 0.1 nM) with 5 µL of PARP1 enzyme. Incubate for 30 minutes at room temperature.

  • Acceptor Bead Addition: Add 10 µL of anti-PARP1 Acceptor Beads (20 µg/mL final).

    • Causality: Acceptor beads must be added before Donor beads to prevent premature singlet oxygen generation, which causes photobleaching and results in false-negative IC50 shifts.

  • Donor Bead Addition (Self-Validating Step): Under subdued light, add 10 µL of Streptavidin Donor Beads. Incubate in the dark for 60 minutes.

    • Validation: Include a control well containing only beads and buffer (no enzyme). If this baseline well exceeds 1,000 luminescence counts, the plate is discarded due to ambient light contamination, ensuring absolute data trustworthiness.

  • Detection: Read the plate on an EnVision Multilabel Reader (Excitation: 680 nm, Emission: 615 nm).

References

  • Scientific.Net. "Molecular Docking and 3D-QSAR Studies of 4-Phenylpiperidine Derivatives as μ-Opioid Agonists". Advanced Materials Research. Available at: [Link]

  • Taylor & Francis. "Chemical and Biological Aspects of Drug Dependence: 4-Phenylpiperidine". Taylor & Francis Knowledge Centers. Available at:[Link]

  • National Institutes of Health (PMC). "Discovery of 4-Phenylpiperidine-2-Carboxamide Analogues as Serotonin 5-HT2C Receptor-Positive Allosteric Modulators". NIH Public Access. Available at: [Link]

  • Google Patents. "CN113453679A - Targeted protein degradation". Patent Directory.

Sources

Validation

Comparative analysis of different protecting groups for the piperidine nitrogen

Strategic Nitrogen Protection in Piperidine Scaffolds: A Comparative Guide 1. Executive Summary The piperidine ring is a ubiquitous, privileged pharmacophore prevalent in a vast array of FDA-approved drugs.

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Nitrogen Protection in Piperidine Scaffolds: A Comparative Guide

1. Executive Summary The piperidine ring is a ubiquitous, privileged pharmacophore prevalent in a vast array of FDA-approved drugs. During multi-step drug synthesis, the secondary amine of the piperidine ring is highly nucleophilic and prone to unwanted N-alkylation, oxidation, or acylation. Selecting the appropriate protecting group (PG) is a critical decision that dictates the synthetic route's efficiency, orthogonality, and scalability. This guide objectively compares the three most prominent carbamate-based protecting groups—Boc, Cbz, and Fmoc—providing mechanistic insights, performance data, and field-proven experimental protocols.

2. Mechanistic & Strategic Overview Carbamates are the gold standard for amine protection because they effectively reduce the basicity and nucleophilicity of the nitrogen by delocalizing its lone pair into the adjacent carbonyl system[1]. The strategic selection of a carbamate hinges entirely on the concept of orthogonality—the ability to selectively remove one protecting group without disturbing others within a polyfunctional molecule[2].

  • Boc (tert-Butoxycarbonyl): Acid-labile, yet completely stable to bases and nucleophiles[3].

  • Cbz (Carboxybenzyl): Hydrogenolysis-labile, offering orthogonal stability against mild acids and strong bases[2].

  • Fmoc (Fluorenylmethyloxycarbonyl): Base-labile, providing exceptional stability to strongly acidic conditions[4].

3. Quantitative Comparison of Protecting Groups To facilitate rapid decision-making in route design, the operational parameters of each protecting group are summarized below.

Protecting GroupReagent of ChoiceCleavage ConditionCleavage ByproductsOrthogonalityAtom EconomyRelative Cost
Boc Boc₂OTFA or HCl (1-4 M)Isobutylene, CO₂Stable to H₂ (Pd/C) and basesModerateLow
Cbz Cbz-Cl or Cbz-OSuH₂, Pd/CToluene, CO₂Stable to TFA and mild basesLowLow
Fmoc Fmoc-Cl or Fmoc-OSu20% Piperidine or DBUDibenzofulvene adduct, CO₂Stable to TFA and H₂ (Pd/C)PoorHigh

(Data synthesized from established synthetic methodologies[1],[2],[5])

4. In-Depth Comparative Analysis & Causality

Boc (tert-Butoxycarbonyl) The Boc group is the quintessential choice for early-stage piperidine protection. Its installation using di-tert-butyl dicarbonate (Boc₂O) is preferred over Boc-Cl because Boc₂O avoids the generation of corrosive HCl, instead releasing innocuous CO₂ and tert-butanol.

  • Causality in Deprotection: Boc cleavage is driven by the formation of a highly stable tert-butyl cation under acidic conditions (e.g., Trifluoroacetic acid in DCM)[1]. This cation rapidly eliminates to form isobutylene gas. The irreversible evolution of CO₂ and isobutylene drives the reaction to completion (Le Chatelier's principle) and leaves no non-volatile byproducts, making post-reaction purification exceptionally simple[4].

Cbz (Carboxybenzyl) Introduced by Bergmann and Zervas, the Cbz group is robust and highly crystalline[1]. It is typically installed using Cbz-Cl under Schotten-Baumann biphasic conditions.

  • Causality in Deprotection: Cbz is uniquely cleaved via catalytic hydrogenolysis (H₂ gas over a Pd/C catalyst)[2]. The palladium surface coordinates the benzyl aromatic ring, facilitating the insertion and cleavage of the C-O bond. This neutral cleavage condition is invaluable when the piperidine scaffold contains acid-sensitive functional groups (like acetals or silyl ethers) that would not survive Boc deprotection[2].

Fmoc (Fluorenylmethyloxycarbonyl) Fmoc is the cornerstone of solid-phase peptide synthesis (SPPS) due to its acid stability and rapid base-induced cleavage[3].

  • Expert Insight - The Piperidine Paradox: Fmoc cleavage proceeds via an E1cB mechanism, generating a highly reactive dibenzofulvene intermediate that must be scavenged to prevent polymerization or re-alkylation[6]. The industry-standard scavenger is 20% piperidine[1]. However, if your target molecule is a piperidine derivative, using piperidine as the deprotection reagent creates a self-competing system and a purification nightmare (separating your product from the scavenger).

  • Solution: For piperidine scaffolds, Fmoc should be cleaved using a non-nucleophilic base (e.g., 1% DBU) coupled with an alternative scavenger like 1-octanethiol to trap the dibenzofulvene[6].

5. System-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize designing protocols that provide real-time, visual feedback to the operator, ensuring the system validates its own progress.

Protocol A: Self-Validating Boc Protection of 4-Piperidone Objective: Install Boc with visual confirmation of reaction progress and completion.

  • Setup: Dissolve 4-piperidone hydrochloride (1.0 eq) in a biphasic mixture of THF and 1M aqueous NaOH (1:1 v/v). The base neutralizes the HCl salt, freeing the nucleophilic secondary amine.

  • Addition: Cool the vessel to 0 °C to control the exotherm. Add Boc₂O (1.1 eq) dropwise.

  • Observation (Self-Validation): As the reaction proceeds, CO₂ gas will evolve. The cessation of bubbling serves as a primary visual indicator that the anhydride has been fully consumed.

  • Monitoring: Spot the mixture on a TLC plate and stain with Ninhydrin. The starting material (free amine) will stain a deep purple/red. The successful Boc-protected product will not stain with Ninhydrin, confirming the masking of the nitrogen lone pair.

  • Workup: Extract with EtOAc, wash with brine to remove THF/NaOH, dry over Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Orthogonal Cbz Deprotection via Hydrogenolysis Objective: Selectively remove Cbz in the presence of an acid-sensitive moiety.

  • Setup: Dissolve the Cbz-protected piperidine in Methanol. Purge the flask with Argon for 5 minutes.

  • Catalyst: Carefully add 10% Pd/C (10% w/w). Causality Note: Pd/C can ignite methanol vapors when exposed to atmospheric oxygen; addition must strictly occur under an inert atmosphere.

  • Reaction: Attach a hydrogen balloon. Evacuate the flask and backfill with H₂ three times to ensure a pure hydrogen atmosphere.

  • Observation (Self-Validation): The balloon will visibly deflate as H₂ is consumed during the cleavage of the benzyl-oxygen bond.

  • Filtration: Once H₂ consumption ceases and TLC confirms completion, filter the mixture through a pad of Celite to remove the palladium catalyst. Concentrate the filtrate to yield the free amine.

6. Workflow Visualization

G Substrate Piperidine Scaffold (Secondary Amine) Boc_Node Boc Protection Reagent: Boc2O Substrate->Boc_Node Et3N, DMAP Cbz_Node Cbz Protection Reagent: Cbz-Cl Substrate->Cbz_Node Na2CO3, H2O/THF Fmoc_Node Fmoc Protection Reagent: Fmoc-OSu Substrate->Fmoc_Node NaHCO3, Dioxane Boc_Deprot Acidic Cleavage (TFA / CH2Cl2) Boc_Node->Boc_Deprot Orthogonal to Cbz/Fmoc Cbz_Deprot Hydrogenolysis (H2, Pd/C) Cbz_Node->Cbz_Deprot Orthogonal to Boc/Fmoc Fmoc_Deprot Basic Cleavage (DBU / Thiol) Fmoc_Node->Fmoc_Deprot Orthogonal to Boc/Cbz

Orthogonal protection strategies for the piperidine nitrogen, highlighting cleavage conditions.

7. References

  • Title: Protecting Groups for Amines: Carbamates Source: Master Organic Chemistry URL:

  • Title: Protecting Agents Source: TCI Chemicals URL:

  • Title: A Researcher's Guide to Amine Protection: Comparative Stability of Cbz, Boc, and Fmoc Groups Source: BenchChem URL:

  • Title: Protecting Groups in Solid-Phase Organic Synthesis Source: ACS Combinatorial Science URL:

  • Title: Introduction and removal of alkyl protecting groups of several common amino groups Source: Highfine URL:

  • Title: A Comparative Guide to Protecting Groups in Peptide Synthesis: Fmoc, Boc, and Cbz Source: BenchChem URL:

Comparative

Cross-referencing experimental data with computational chemistry predictions

Cross-Referencing Experimental Data with Computational Chemistry Predictions: A Comparative Guide to Binding Affinity Workflows The paradigm of small-molecule drug discovery has fundamentally shifted. For decades, the in...

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Author: BenchChem Technical Support Team. Date: April 2026

Cross-Referencing Experimental Data with Computational Chemistry Predictions: A Comparative Guide to Binding Affinity Workflows

The paradigm of small-molecule drug discovery has fundamentally shifted. For decades, the industry relied heavily on High-Throughput Screening (HTS) and empirical structure-activity relationship (SAR) campaigns. Today, the integration of rigorous physics-based computational chemistry—specifically Free Energy Perturbation (FEP)—allows researchers to predict binding affinities with accuracy approaching that of physical wet-lab experiments[1].

As a Senior Application Scientist, I frequently encounter teams struggling to bridge the gap between computational predictions and experimental ground truths. This guide objectively compares standard molecular docking, advanced FEP methodologies, and experimental assays, providing a self-validating protocol for cross-referencing in silico data with Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).

Mechanistic Causality: The Physics of Binding Affinity

To understand why certain computational methods succeed or fail, we must examine the thermodynamic causality of protein-ligand binding. The binding free energy ( ΔG ) is dictated by both enthalpic ( ΔH ) and entropic ( ΔS ) contributions, heavily influenced by the displacement of structured water networks and the conformational reorganization of the receptor.

The Limitations of Molecular Docking Standard molecular docking (e.g., Glide, AutoDock Vina) is highly efficient for virtual screening but fundamentally limited in predicting absolute or relative binding affinities. Docking relies on empirical scoring functions that treat the receptor as largely rigid and utilize implicit solvent models[2]. Because docking ignores the entropic penalty of displacing specific water molecules and the dynamic flexibility of the protein, it frequently yields false positives and struggles to rank congeneric series accurately.

The Superiority of Free Energy Perturbation (FEP+) FEP+ operates on a different physical principle. Instead of merely scoring a static pose, FEP+ utilizes molecular dynamics (MD) and thermodynamic integration to simulate the non-physical "alchemical" transformation of one ligand into another[1]. By explicitly modeling solvent molecules and allowing full conformational sampling of the protein-ligand complex over time, FEP+ captures the subtle entropic and enthalpic shifts missed by docking. Extensive validation shows that FEP+ can predict relative binding free energies ( ΔΔG ) with a mean unsigned error (MUE) of ~0.46 to 1.0 kcal/mol, achieving R2 correlations of 0.85 or higher against experimental data[1][3].

Comparative Performance Matrix

The following table summarizes the quantitative performance, throughput, and operational utility of computational predictions versus experimental baselines[3][4].

MethodologyThroughputPredictive Accuracy (MUE)Correlation ( R2 )Core StrengthsCritical Weaknesses
Standard Molecular Docking Ultra-High (Millions/day)2.0 - 3.5 kcal/mol0.20 - 0.50Rapid hit identification; computationally inexpensive.Cannot accurately rank congeneric series; ignores explicit solvent entropy[2].
FEP+ / MD Simulations Medium (10s - 100s/day)0.46 - 1.0 kcal/mol0.70 - 0.99Chemical accuracy; explicitly models water networks and protein dynamics[3][4].High computational cost (GPUs required); sensitive to initial input pose quality.
Experimental (SPR / ITC) Low-Medium (10s/day)Ground TruthN/ADirect measurement of kinetics ( kon​,koff​ ) and thermodynamics ( ΔH,ΔS ).Requires physical synthesis of compounds and purified target protein.

Self-Validating Protocol: Cross-Referencing FEP+ with SPR Data

To ensure scientific integrity, computational predictions must never be trusted blindly. They must be integrated into a self-validating Design-Make-Test-Analyze (DMTA) cycle. Below is a rigorous methodology for cross-referencing FEP+ predictions with SPR experimental data.

Step 1: Structural Enablement & Seed Pose Generation
  • Action: Obtain a high-resolution (<2.5 Å) X-ray or Cryo-EM structure of the target. Prepare the protein by optimizing hydrogen bond networks and assigning correct protonation states at physiological pH.

  • Causality: FEP+ calculates the relative difference between two ligands. If the initial docking pose is fundamentally incorrect, the alchemical transformation will sample irrelevant phase space, leading to non-convergence.

Step 2: Alchemical Perturbation Map Construction
  • Action: Generate a perturbation map (graph) connecting a congeneric series of ligands. Ensure that transformations involve no more than 10-15 heavy atom changes.

  • Self-Validation Check: Evaluate the Cycle Closure Error . In a closed thermodynamic loop (Ligand A B C A), the sum of ΔΔG must theoretically equal zero. If the cycle closure hysteresis exceeds 0.5 kcal/mol, the sampling is insufficient, and MD simulation times must be extended before trusting the data.

Step 3: Orthogonal Experimental Validation (SPR)
  • Action: Synthesize a subset of the computationally profiled ligands. Immobilize the target protein on an SPR sensor chip (e.g., CM5) and flow the analytes over the surface at varying concentrations.

  • Causality: While FEP+ predicts thermodynamic affinity ( ΔG ), SPR provides kinetic resolution. Understanding whether a mutation improves affinity by accelerating the association rate ( kon​ , often driven by hydrophobic solvent displacement) or slowing the dissociation rate ( koff​ , driven by stable hydrogen bonds) allows chemists to rationally optimize the scaffold.

  • Self-Validation Check: Ensure the SPR sensograms fit a 1:1 Langmuir binding model with a χ2 value <10% of the maximum response ( Rmax​ ).

Step 4: Data Cross-Referencing & Correlation
  • Action: Convert the experimental dissociation constant ( KD​ ) to binding free energy using the Gibbs equation: ΔGexp​=RTln(KD​) . Plot ΔΔGcalc​ (from FEP+) against ΔΔGexp​ (from SPR).

  • Validation Metric: A robust, predictive computational assay should yield a Mean Unsigned Error (MUE) <1.0 kcal/mol and a Pearson correlation ( R2 ) ≥0.85 [1][3]. If outliers exist, investigate structural phenomena such as unmodeled cryptic pockets or unexpected tautomerization.

DMTA Workflow Visualization

The following diagram illustrates the integrated workflow, highlighting the feedback loop between computational predictions and experimental validation.

DMTA_Workflow N1 1. Structural Enablement (X-ray / Cryo-EM) N2 2. Molecular Docking (Pose Generation) N1->N2 Defined binding pocket N3 3. Free Energy Perturbation (FEP+ Alchemical Maps) N2->N3 Seed conformations N5 5. Data Cross-Referencing (ΔΔG_calc vs ΔΔG_exp) N3->N5 Predicted Affinity N4 4. Experimental Assays (SPR / ITC Kinetics) N4->N5 Ground Truth (KD) N6 6. Lead Optimization (DMTA Cycle) N5->N6 Validated SAR (R² > 0.85) N6->N1 Next-gen compound design

Fig 1: DMTA workflow integrating predictive FEP+ modeling with experimental SPR/ITC validation.

Conclusion

Cross-referencing computational chemistry predictions with experimental data is not merely a final validation step; it is an iterative engine for drug discovery. While standard molecular docking remains useful for initial triage, it lacks the physical rigor required for lead optimization[2]. By adopting Free Energy Perturbation (FEP+) and strictly enforcing self-validating protocols like cycle closure checks and rigorous SPR kinetic fitting, research teams can confidently use in silico data as a true digital binding assay, dramatically accelerating the path to clinical candidates[1].

References

  • Schrödinger. "Accelerating DMTA cycles with fast, push-button free energy calculations available to entire project teams." Schrödinger Publications. 1

  • RSC Publishing. "Evaluating the FEP+ protocol for predicting binding affinity of congeneric ligands towards various soluble proteins." Royal Society of Chemistry. 3

  • RSC Publishing. "Molecular docking, MM/GBSA, FEP/MD, and DFT/MM MD studies on predicting binding affinity of carbonic anhydrase II inhibitors." Royal Society of Chemistry. 4

  • NIH / PMC. "Application of Binding Free Energy Calculations to Prediction of Binding Modes and Affinities of MDM2 and MDMX Inhibitors." National Institutes of Health. 2

Sources

Validation

Benchmarking Next-Generation KRAS G12C Inhibitors: A Comparative Guide on Divarasib vs. Established Compounds

Introduction & Mechanistic Rationale The therapeutic landscape for KRAS G12C-mutated non-small cell lung cancer (NSCLC) has been fundamentally transformed by the advent of covalent inhibitors. First-generation compounds,...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The therapeutic landscape for KRAS G12C-mutated non-small cell lung cancer (NSCLC) has been fundamentally transformed by the advent of covalent inhibitors. First-generation compounds, namely sotorasib (AMG-510) and adagrasib (MRTX849), successfully established the paradigm of targeting the mutant cysteine residue to lock the KRAS G12C protein in its inactive, GDP-bound state[1]. However, the emergence of adaptive resistance and the clinical need for deeper, more durable responses have catalyzed the development of next-generation derivatives like divarasib (GDC-6036)[2].

When benchmarking these compounds, researchers must look beyond steady-state IC50 values. Covalent inhibitors function via a two-step mechanism: initial non-covalent binding (affinity, measured by EC50) followed by irreversible covalent bond formation at the Switch-II (SW-II) pocket (rate, measured by kmax). Therefore, the true measure of a covalent drug's efficacy is its catalytic efficiency of alkylation, expressed as the ratio kmax/EC50[3].

KRAS_Pathway RTK Receptor Tyrosine Kinase (EGFR, etc.) SOS SOS (GEF) Promotes GTP Loading RTK->SOS Activation KRAS_GTP KRAS G12C (Active) GTP-Bound SOS->KRAS_GTP Nucleotide Exchange KRAS_GDP KRAS G12C (Inactive) GDP-Bound KRAS_GTP->KRAS_GDP Intrinsic Hydrolysis MAPK MAPK Pathway (RAF/MEK/ERK) KRAS_GTP->MAPK Effector Binding Inhibitor Divarasib / Sotorasib Covalent Binding at SW-II Inhibitor->KRAS_GDP Irreversible Covalent Lock Tumor Tumor Proliferation & Survival MAPK->Tumor Transcription

Figure 1: KRAS G12C signaling pathway and mechanism of covalent inhibition at the GDP-bound state.

Quantitative Efficacy Comparison

Preclinical benchmarking highlights the superior biochemical profile of divarasib compared to its predecessors. In vitro assays demonstrate that divarasib is 5 to 20 times more potent and up to 50 times more selective than sotorasib and adagrasib[4]. Crucially, its kmax/EC50 ratio is 12- to 15-fold higher, driving rapid and near-complete target engagement before the KRAS protein can undergo nucleotide exchange to its active GTP-bound state[3]. Divarasib achieves an IC50 of <0.01 μM in highly sensitive assays, setting a new threshold for target saturation[5].

Table 1: In Vitro Benchmarking of KRAS G12C Inhibitors
CompoundClinical StatusTarget StateRelative Potency (vs Sotorasib)Relative Selectivity (vs Sotorasib)Catalytic Efficiency (kmax/EC50)
Sotorasib (AMG-510) ApprovedKRAS G12C (GDP-bound)Baseline (1x)Baseline (1x)Baseline
Adagrasib (MRTX849) ApprovedKRAS G12C (GDP-bound)~Comparable to Sotorasib~Comparable~Comparable
Divarasib (GDC-6036) InvestigationalKRAS G12C (GDP-bound)5 to 20x more potentUp to 50x more selective12 to 15-fold higher

Experimental Protocols for Benchmarking

To objectively validate the efficacy of a new derivative against established compounds, researchers must employ a self-validating experimental system. This requires orthogonal assays: a phenotypic readout to confirm cellular effect, and a mechanistic readout to prove target specificity.

Protocol A: High-Throughput Cell Viability Assay (CellTiter-Glo)

Causality: We utilize endogenous KRAS G12C mutant cell lines (e.g., MIA PaCa-2, NCI-H358) rather than overexpression models. This maintains the physiological stoichiometry of KRAS and its regulatory GEFs/GAPs, which is critical because covalent inhibitors compete against endogenous nucleotide exchange rates. Assessing viability over 72 hours allows sufficient time for the depletion of downstream MAPK signaling to manifest as measurable anti-proliferative effects[6].

Methodology:

  • Cell Seeding: Seed MIA PaCa-2 cells in a 96-well opaque-walled plate at a density of 2,000 to 5,000 cells/well in 100 µL of standard culture medium[7]. Allow overnight attachment at 37°C in a 5% CO2 incubator.

  • Compound Dosing: Prepare a 10-point, 3-fold serial dilution of divarasib, sotorasib, and adagrasib starting from a top concentration of 10 µM. Add the inhibitors to the respective wells, ensuring a vehicle-only (0.1% DMSO) control is included[7].

  • Incubation: Incubate the treated plates for 72 hours[7].

  • Detection: Equilibrate the plates and CellTiter-Glo® reagent to room temperature. Add 100 µL of the reagent per well to lyse the cells and generate a luminescent signal directly proportional to the amount of ATP present (indicating metabolically active cells)[7].

  • Data Analysis: Measure luminescence using a microplate luminometer. Calculate IC50 values by plotting the luminescence signal against the logarithm of the inhibitor concentration and fitting the data to a four-parameter dose-response curve[6].

Protocol B: Cellular Target Engagement Assay (HTRF)

Causality: Phenotypic cell death can occasionally result from off-target toxicity. To validate the mechanism of action, we must quantify the exact percentage of KRAS G12C covalently modified by the inhibitor. Homogeneous Time-Resolved Fluorescence (HTRF) offers a wash-free, high-throughput method to measure this specific binding, confirming that the phenotypic results from Protocol A are directly caused by target occupancy[8].

Methodology:

  • Lysate Preparation: Treat cells in 6-well plates with various concentrations of the inhibitors for 2 to 24 hours. Wash the cells with cold PBS and lyse using RIPA buffer. Clarify the lysates by centrifugation[7].

  • Reagent Dispensing: Dispense the clarified lysates into a 384-well plate. Add the HTRF detection reagent mix, which typically includes a Europium-labeled anti-KRAS antibody and a fluorescently labeled tracer that competes with the drug for the SW-II pocket[7].

  • Incubation & Reading: Incubate the plate for 1-2 hours at room temperature, protected from light. Read the plate on an HTRF-compatible microplate reader, measuring emission at 665 nm and 620 nm[7].

  • Quantification: A decrease in the FRET signal indicates successful displacement of the tracer by the covalent inhibitor. This allows for the calculation of the precise target occupancy percentage[8].

Workflow cluster_assays Parallel Benchmarking Assays CellLine 1. Cell Line Selection (e.g., MIA PaCa-2) Treatment 2. Compound Dosing (Serial Dilution) CellLine->Treatment Viability 3A. Cell Viability (CellTiter-Glo) Treatment->Viability TargetEngage 3B. Target Engagement (HTRF / MS) Treatment->TargetEngage DataAnalysis 4. Data Synthesis (IC50 & kmax/EC50) Viability->DataAnalysis TargetEngage->DataAnalysis

Figure 2: Parallel experimental workflow for benchmarking KRAS G12C inhibitor efficacy.

Conclusion

Benchmarking new derivatives against established standards requires a holistic approach that integrates kinetic parameters (kmax/EC50) with robust, orthogonal cellular assays. The experimental data confirms that divarasib's structural optimizations yield profound improvements in both potency and selectivity over sotorasib and adagrasib, setting a new benchmark for KRAS G12C inhibition and providing a strong rationale for its clinical development[3].

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Benzyl 4-(4-aminophenyl)piperidine-1-carboxylate

For researchers, scientists, and drug development professionals, the responsible management of chemical reagents is a foundational pillar of laboratory safety, environmental stewardship, and scientific integrity. This gu...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the responsible management of chemical reagents is a foundational pillar of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a detailed, step-by-step protocol for the proper disposal of Benzyl 4-(4-aminophenyl)piperidine-1-carboxylate, moving beyond simple instructions to explain the causality behind each procedural choice. Our commitment is to empower you with the knowledge to maintain a safe and compliant laboratory environment.

Hazard Assessment: An Inferred Profile

Analysis of close structural analogues, such as Benzyl 4-aminopiperidine-1-carboxylate and tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate, reveals a consistent hazard profile.[1][2] The primary hazards associated with this class of compounds are summarized below.

Hazard ClassificationDescriptionGHS PictogramPrecautionary Statement
Acute Toxicity, Oral Harmful if swallowed.[3][4]pictogramP264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[5]
Skin Corrosion/Irritation Causes skin irritation.[1][2][3]pictogramP280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water.[2]
Serious Eye Damage/Irritation Causes serious eye irritation.[1][2][3]pictogramP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation.[1][3]pictogramP261: Avoid breathing dust/fume/gas/mist/vapours/spray. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1]

Underlying Chemistry: The presence of the piperidine ring and the aromatic amine functionality are key drivers of this toxicological profile. Aromatic amines, as a class, are known for their potential to cause skin irritation and other health effects.[1] Piperidine derivatives can also exhibit irritant properties.[6] Thermal decomposition will likely produce hazardous gases, including carbon monoxide, carbon dioxide, and nitrogen oxides.[1][6]

Personal Protective Equipment (PPE): Your First Line of Defense

A proactive approach to safety is non-negotiable. Before handling Benzyl 4-(4-aminophenyl)piperidine-1-carboxylate for any purpose, including disposal, the following PPE is mandatory.

  • Eye and Face Protection: Chemical safety goggles and a face shield are essential to protect against splashes.

  • Hand Protection: Chemically resistant gloves, such as nitrile rubber, are required. Always inspect gloves for integrity before use.

  • Body Protection: A flame-retardant lab coat or a chemical-resistant apron must be worn.

  • Respiratory Protection: All handling of this compound, especially in its solid, powdered form, should be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.[7]

Spill Management Protocol

In the event of a spill, immediate and correct action is critical to mitigate risks.

  • Evacuate: Evacuate all non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated, typically by ensuring the chemical fume hood is operational.

  • Contain: For small spills, use a non-combustible absorbent material like vermiculite, sand, or earth to contain the spill. Do not use combustible materials such as paper towels.

  • Collect: Carefully sweep or scoop up the absorbed material and place it into a designated, labeled hazardous waste container.[7]

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol), collecting all cleaning materials for disposal as hazardous waste.

  • Report: Report the spill to your supervisor and your institution's Environmental Health and Safety (EHS) office, regardless of the size.

Step-by-Step Disposal Protocol

The fundamental principle for the disposal of Benzyl 4-(4-aminophenyl)piperidine-1-carboxylate is that it must be treated as hazardous chemical waste.[8] It must not be disposed of down the drain or in regular trash.

Workflow for Chemical Waste Disposal

G cluster_0 Start: Unwanted Material cluster_1 Step 1: Segregation & Containment cluster_2 Step 2: Labeling cluster_3 Step 3: Storage & Disposal start Unwanted Benzyl 4-(4-aminophenyl)piperidine-1-carboxylate or Contaminated Material A Is material solid or liquid? start->A B Place in 'Solid Hazardous Chemical Waste' container. A->B Solid C Place in 'Liquid Hazardous Chemical Waste' container. A->C Liquid D Label container with: 1. 'Hazardous Waste' 2. Full Chemical Name 3. Hazard Pictograms (Irritant, Harmful) B->D C->D E Store in a designated, secure, and well-ventilated Satellite Accumulation Area (SAA). D->E F Contact Institutional EHS for pickup by a licensed waste disposal service. E->F end Disposal Complete F->end

Caption: Decision workflow for the disposal of Benzyl 4-(4-aminophenyl)piperidine-1-carboxylate.

Disposal of Unused or Waste Product
  • Waste Identification: All unused or unwanted Benzyl 4-(4-aminophenyl)piperidine-1-carboxylate must be classified as hazardous waste.

  • Containerization:

    • Solid Waste: Carefully transfer the solid chemical into a designated hazardous waste container that is compatible with the chemical. The container must be in good condition, with a secure, tight-fitting lid.

    • Liquid Waste: If the compound is dissolved in a solvent, it must be collected in a designated liquid hazardous waste container. Crucially, ensure the solvent waste stream is compatible. Do not mix with incompatible waste streams (e.g., acidic waste).

  • Labeling: The waste container must be clearly labeled with:

    • The words "Hazardous Waste"

    • The full chemical name: "Benzyl 4-(4-aminophenyl)piperidine-1-carboxylate"

    • The associated hazard warnings (e.g., "Irritant," "Harmful") and corresponding pictograms.

  • Storage: Store the sealed waste container in a designated satellite accumulation area. This area should be secure, well-ventilated, and away from incompatible materials.

  • Final Disposal: Arrange for pickup and disposal through your institution's EHS office. This ensures the waste is handled by a licensed professional waste disposal company in compliance with all local, state, and federal regulations.[6]

Disposal of Contaminated Materials
  • Identification: Any labware, PPE, or absorbent materials that have come into contact with Benzyl 4-(4-aminophenyl)piperidine-1-carboxylate (e.g., gloves, weigh boats, contaminated paper towels, silica gel from chromatography) are also considered hazardous waste.

  • Containment: Place these contaminated solid items into a designated solid hazardous waste container. This should be separate from non-hazardous lab trash.

  • Labeling and Disposal: Label and store this container as described in sections 4.1.3 and 4.1.4, and arrange for disposal via your EHS office.

Management of "Empty" Containers

An "empty" container that once held this chemical is not truly empty and must be managed carefully.

  • Triple Rinsing: The container should be triple-rinsed with a suitable solvent (e.g., methanol or acetone).

  • Rinsate Collection: Crucially, the rinsate from all three rinses must be collected and disposed of as liquid hazardous chemical waste. [7] Never pour the rinsate down the drain.

  • Final Container Disposal: After triple rinsing and collection of the rinsate, the container can typically be managed as non-hazardous solid waste. Deface or remove the original label to prevent misuse. Consult your institution's specific guidelines for the disposal of triple-rinsed containers.

By adhering to these scientifically-grounded procedures, you not only ensure your personal safety and that of your colleagues but also uphold the rigorous standards of environmental responsibility that are integral to modern scientific research.

References

  • PubChem. (n.d.). 1-Benzyl-4-(phenylamino)piperidine-4-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • AAPPTec, LLC. (n.d.). Safety Data Sheet: 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid. Retrieved from [Link]

  • NextSDS. (n.d.). Benzyl 4-[(aminocarbonyl)amino]-piperidine-1-carboxylate — Chemical Substance Information. Retrieved from [Link]

  • Cole-Parmer. (2006). Material Safety Data Sheet - 2,6-Naphthalenedicarboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). Benzyl 4-formylpiperidine-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • NextSDS. (n.d.). 1-benzyl-4-[(4-chlorophenyl)amino]piperidine-4-carbonitrile — Chemical Substance Information. Retrieved from [Link]

  • Washington State Department of Ecology. (n.d.). Pharmaceutical waste codes. Retrieved from [Link]

Sources

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